2-(4-Bromo-1h-pyrazol-1-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTMKCJYDXTYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463025 | |
| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77556-27-5 | |
| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromo-pyrazol-1-yl)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring linked to a brominated pyrazole moiety, offers multiple points for further functionalization, making it a key intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Ullmann condensation and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the efficient preparation of this important molecule.
Core Synthetic Strategies: C-N Cross-Coupling Reactions
The synthesis of this compound is predominantly achieved through carbon-nitrogen (C-N) cross-coupling reactions. These methods involve the formation of a bond between the nitrogen atom of the pyrazole ring and a carbon atom of the pyridine ring. The two most effective and widely employed strategies are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. In the context of synthesizing this compound, this reaction involves the coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with 4-bromopyrazole in the presence of a copper catalyst, a base, and a suitable solvent.
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation.
Detailed Experimental Protocol (Hypothetical Optimized Conditions):
A mixture of 4-bromopyrazole (1.0 eq), 2-chloropyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 120-140 °C for 12-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation due to its high efficiency and broad substrate scope. This method typically offers milder reaction conditions compared to the Ullmann condensation. The reaction involves coupling a 2-halopyridine with 4-bromopyrazole using a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
Figure 2: General scheme for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Hypothetical Optimized Conditions):
To a dried Schlenk tube are added 4-bromopyrazole (1.0 eq), 2-bromopyridine (1.1 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the reaction mixture is heated to 100-110 °C for 8-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on the described methods. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Materials | 2-Chloropyridine, 4-Bromopyrazole | 2-Bromopyridine, 4-Bromopyrazole |
| Catalyst | Copper(I) Iodide | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | Not typically required | Xantphos |
| Base | Potassium Carbonate | Cesium Carbonate |
| Solvent | DMF | Toluene or Dioxane |
| Temperature | 120-140 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 60-75% | 75-90% |
| Purity (after chromatography) | >95% | >98% |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are as follows (based on analogous structures, actual values may vary slightly depending on the solvent):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.50-8.45 (m, 1H, Pyridine-H6)
-
δ 8.30-8.25 (s, 1H, Pyrazole-H5)
-
δ 7.90-7.80 (m, 2H, Pyridine-H3, Pyridine-H4)
-
δ 7.75 (s, 1H, Pyrazole-H3)
-
δ 7.30-7.25 (m, 1H, Pyridine-H5)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 151.0 (C)
-
δ 148.5 (CH)
-
δ 142.0 (CH)
-
δ 139.0 (CH)
-
δ 128.0 (CH)
-
δ 122.0 (CH)
-
δ 113.0 (CH)
-
δ 95.0 (C-Br)
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Technical Guide: Chemical Properties and Synthetic Insights into 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a consolidated overview of the known chemical properties of 2-(4-bromo-1H-pyrazol-1-yl)pyridine (CAS Number: 77556-27-5). Due to the limited availability of detailed experimental data in peer-reviewed literature, this document also presents a putative synthetic pathway based on established chemical reactions for analogous compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, where pyrazole-containing heterocyclic compounds are of significant interest.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a 4-bromopyrazole moiety at the 2-position. Its chemical structure and key identifiers are presented below.
Table 1: Core Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 77556-27-5 | Commercial Supplier Data |
| Molecular Formula | C₈H₆BrN₃ | Calculated |
| Molecular Weight | 224.06 g/mol | Calculated |
| Purity | ≥97% (Typical) | Commercial Supplier Data[1] |
Putative Synthetic Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature, a plausible and efficient synthetic route can be proposed based on well-established cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are standard methods for the formation of carbon-nitrogen bonds between aryl halides and N-heterocycles.
A likely synthetic approach involves the palladium-catalyzed Buchwald-Hartwig amination of a 2-halopyridine (such as 2-chloropyridine or 2-bromopyridine) with 4-bromo-1H-pyrazole.
Proposed Experimental Methodology: Buchwald-Hartwig Cross-Coupling
Reaction Scheme:
Materials:
-
2-Chloropyridine or 2-Bromopyridine (1.0 eq)
-
4-Bromo-1H-pyrazole (1.0-1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, 1-5 mol%)
-
A suitable phosphine ligand, such as Xantphos or BINAP (ligand, 2-10 mol%)
-
A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent, such as toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add 4-bromo-1H-pyrazole and the 2-halopyridine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Note: This is a generalized protocol and would require optimization of the catalyst, ligand, base, solvent, and temperature for optimal yield and purity.
Spectral Data (Predicted and Analogous Compounds)
Specific, high-resolution spectral data for this compound are not available in the searched literature. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:
¹H NMR:
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Signals corresponding to the protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm.
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Two distinct singlets for the protons on the pyrazole ring.
-
The coupling patterns and chemical shifts will be influenced by the positions of the substituents.
¹³C NMR:
-
Resonances for the carbon atoms of the pyridine and pyrazole rings. The carbon attached to the bromine atom would appear in the characteristic region for bromo-substituted aromatic carbons.
Mass Spectrometry:
-
A molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in approximately a 1:1 ratio) due to the presence of the bromine atom.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and C-Br stretching.
Role in Drug Discovery and Development
While there is no specific information regarding the biological activity or signaling pathways of this compound, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The presence of a bromine atom on the pyrazole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of diverse chemical libraries for drug discovery screening. The pyridine moiety can also play a crucial role in binding to biological targets through hydrogen bonding and π-π stacking interactions.
Visualizations
Logical Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Role of Pyrazole Derivatives in Medicinal Chemistry
Caption: The central role of the pyrazole scaffold in drug discovery.
Conclusion
This compound is a commercially available compound with potential applications as a building block in medicinal chemistry and materials science. While detailed experimental and biological data are not widely published, its synthesis can be reasonably achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination. The structural motifs present in this molecule suggest that it could be a valuable intermediate for the development of novel therapeutic agents, leveraging the rich pharmacology of both pyrazole and pyridine rings. Further experimental investigation is required to fully characterize its chemical properties and explore its biological potential.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document combines theoretical predictions based on established chemical principles with data from structurally related compounds to offer a comprehensive analytical profile.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring linked to a 4-bromopyrazole moiety via a nitrogen atom. This structure is of interest in medicinal chemistry and materials science as a potential ligand for metal catalysis or as a scaffold for developing biologically active agents.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Monoisotopic Mass | 222.9745 Da |
| XLogP3 (Predicted) | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Proposed Synthetic Protocol
Detailed Proposed Methodology (Ullmann Condensation):
-
Reactant Preparation : In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-bromopyrazole (1.0 eq), 2-bromopyridine (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition : Add a suitable high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction : Heat the mixture with stirring to a temperature between 100-140 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Data Profile
The following sections detail the predicted spectroscopic data for the target compound. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole Ring | ||
| H-3 | ~8.40 (s, 1H) | ~143.0 |
| C-4 | - | ~94.0 |
| H-5 | ~7.80 (s, 1H) | ~129.5 |
| Pyridine Ring | ||
| C-2 | - | ~151.0 |
| H-3' | ~7.90 (ddd, 1H) | ~114.0 |
| H-4' | ~7.85 (td, 1H) | ~139.0 |
| H-5' | ~7.30 (ddd, 1H) | ~122.5 |
| H-6' | ~8.50 (ddd, 1H) | ~149.0 |
Note: s = singlet, ddd = doublet of doublets of doublets, td = triplet of doublets. Coupling constants are expected to be in the typical range for pyridyl and pyrazolyl protons.
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. For this compound, the presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Calculated m/z | Notes |
|---|---|---|
| [M]⁺ | 222.9745 | For ⁷⁹Br isotope |
| [M+2]⁺ | 224.9725 | For ⁸¹Br isotope, expected ~100% relative intensity to [M]⁺ |
| [M+H]⁺ | 223.9823 | For ⁷⁹Br isotope |
| [M+H+2]⁺ | 225.9803 | For ⁸¹Br isotope, expected ~100% relative intensity to [M+H]⁺ |
| [M+Na]⁺ | 245.9643 | For ⁷⁹Br isotope |
| [M+Na+2]⁺ | 247.9622 | For ⁸¹Br isotope, expected ~100% relative intensity to [M+Na]⁺ |
Infrared (IR) spectroscopy helps identify the functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretching | Aromatic (Pyridine & Pyrazole) |
| 1600 - 1550 | C=N stretching | Pyridine & Pyrazole Rings |
| 1580 - 1450 | C=C stretching | Aromatic Ring Skeletal Vibrations |
| 1200 - 1000 | C-N stretching | Aryl-N bond |
| 800 - 700 | C-H out-of-plane bending | Aromatic Substitution Pattern |
| 650 - 550 | C-Br stretching | Bromo group |
Caption: Relationship between molecular structure and spectroscopic analysis techniques.
Conclusion
This guide provides a foundational set of predicted spectroscopic and synthetic data for this compound, tailored for a scientific audience. While direct experimental values are not widely published, the theoretical data and proposed protocols herein offer a robust starting point for researchers. All presented data, particularly NMR and IR predictions, should be confirmed through experimental analysis upon synthesis of the compound.
An In-depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for this specific isomer, this document leverages information on closely related analogs, particularly other bromo-pyrazolyl-pyridine derivatives, to detail its synthesis, physicochemical properties, and potential therapeutic applications. The guide focuses on the role of this scaffold as a versatile intermediate in the development of kinase inhibitors and other targeted therapeutics, offering detailed experimental protocols and insights into relevant biological pathways.
Introduction
Heterocyclic compounds containing pyrazole and pyridine rings are privileged scaffolds in drug discovery, known for their diverse biological activities. The incorporation of a bromine atom provides a reactive handle for further chemical modifications, making bromo-pyrazolyl-pyridines valuable building blocks for creating libraries of potential drug candidates. These compounds have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This guide will focus on the synthesis, characterization, and potential applications of this compound and its analogs, with a particular emphasis on their role as kinase inhibitors.
Physicochemical Properties and Data
The physicochemical properties of this compound can be predicted based on its structural analogs. The following table summarizes key computed and experimental data for related compounds to provide an estimated profile.
| Property | Value (Estimated/Analog Data) | Data Source/Analog Compound |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₈H₆BrN₃ | |
| Molecular Weight | 224.06 g/mol | |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | 100-150 °C (range for analogs) | Varies depending on the specific isomer |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | General observation for similar compounds |
| LogP | ~2.0 - 2.5 (Predicted) | |
| pKa | ~3-4 (Pyridine nitrogen, predicted) |
Table 1: Physicochemical Data of this compound and its Analogs.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves the coupling of a pyrazole ring with a pyridine ring. Several synthetic strategies can be employed, with the Buchwald-Hartwig amination and Suzuki coupling being the most common.
General Synthesis Workflow
The general workflow for the synthesis involves the preparation of the substituted pyrazole and pyridine precursors, followed by a cross-coupling reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example for the synthesis of N-aryl pyrazoles.
Materials:
-
4-Bromopyrazole
-
2-Chloropyridine (or 2-Bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 2-chloropyridine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Yield and Purity Data (Representative for similar reactions):
| Reaction Type | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110 | 70-90 | >95 |
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/Water | 100 | 60-85 | >95 |
Table 2: Representative Reaction Conditions and Outcomes.
Applications in Drug Discovery: Kinase Inhibition
The 2-(pyrazol-1-yl)pyridine scaffold is a key pharmacophore in many kinase inhibitors. The bromine atom at the 4-position of the pyrazole ring can be used to introduce further diversity, potentially improving potency and selectivity.
Targeting the TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune signaling pathway and has emerged as a therapeutic target in oncology and autoimmune diseases.[2][3][4][5][6] Several pyrazolopyridine-based compounds have been identified as potent TBK1 inhibitors.[7]
The TBK1 signaling pathway is activated by various stimuli, leading to the phosphorylation and activation of transcription factors like IRF3 and NF-κB, which in turn regulate the expression of interferons and other inflammatory cytokines.
Caption: Simplified diagram of the TBK1 signaling pathway.
Other Kinase Targets
Derivatives of the pyrazolyl-pyridine scaffold have also shown inhibitory activity against other kinases, including:
-
c-Jun N-terminal kinases (JNKs): Involved in stress signaling and apoptosis.[8]
-
Aurora Kinases: Key regulators of mitosis, making them attractive targets in oncology.
-
Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease.[9]
Conclusion
This compound and its analogs are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors. Their synthesis is well-established, and the bromine atom provides a versatile point for diversification. The demonstrated activity of related compounds against key therapeutic targets like TBK1 highlights the potential of this scaffold in developing novel treatments for cancer and inflammatory diseases. Further research into the specific biological activities of the title compound is warranted to fully explore its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Starting Materials for the Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the two principal synthetic pathways, provides quantitative data for key reactions, outlines experimental protocols, and includes visualizations of the synthetic logic.
Introduction: Synthetic Strategies
The synthesis of this compound is primarily achieved through two convergent strategies, which differ in the final bond-forming step to construct the target molecule.
-
Strategy A: N-Arylation of 4-Bromopyrazole. This is the most direct approach, involving the coupling of a pre-formed 4-bromopyrazole ring with a 2-substituted pyridine. The key reaction is the formation of the N-C bond between the pyrazole N1 and the pyridine C2 position. This is typically accomplished via metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.
-
Strategy B: Pyrazole Ring Formation from 2-Hydrazinopyridine. This strategy involves constructing the 4-bromopyrazole ring onto a pyridine scaffold. The key starting material is 2-hydrazinopyridine, which undergoes a cyclocondensation reaction with a suitable three-carbon (C3) synthon, followed by bromination, or reaction with a pre-brominated C3 synthon.
The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Core Starting Materials and Their Synthesis
The efficacy of either synthetic strategy hinges on the procurement or preparation of two key intermediates: 4-Bromopyrazole and 2-Hydrazinopyridine .
4-Bromopyrazole (CAS: 2075-45-8)
4-Bromopyrazole is a versatile heterocyclic building block used in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[1] It typically appears as a white to cream crystalline powder.[1]
The most common laboratory-scale synthesis involves the direct bromination of 1H-pyrazole.
Experimental Protocol: Bromination of 1H-Pyrazole
-
Materials: 1H-Pyrazole, N-Bromosuccinimide (NBS), Water, Ethyl Acetate, Sodium Carbonate solution, Saturated Saline, Anhydrous Sodium Sulfate.
-
Procedure:
-
Suspend 1H-pyrazole (1.0 eq) in water at room temperature.[2]
-
Add N-Bromosuccinimide (NBS) (1.0 eq) to the suspension in one portion. The reaction mixture will turn milky white.[2]
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[2]
-
After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate.[2]
-
Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated saline.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.[2]
-
Table 1: Summary of 4-Bromopyrazole Synthesis Methods
| Brominating Agent | Substrate | Solvent(s) | Typical Yield | Reference(s) |
| N-Bromosuccinimide (NBS) | 1H-Pyrazole | Water | High | [2] |
| Bromine | 1H-Pyrazole | Acetic Acid | Not specified | [3] |
| N-Bromosaccharin | 1,3-Diketone & Arylhydrazine | Solvent-free | High | [4] |
2-Hydrazinopyridine (CAS: 4930-98-7)
2-Hydrazinopyridine is a key intermediate widely used in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5] It serves as the precursor for forming pyrazole rings attached to the pyridine core.
The most prevalent method for synthesizing 2-hydrazinopyridine is the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate.
Experimental Protocol: Synthesis from 2-Chloropyridine
-
Materials: 2-Chloropyridine, Hydrazine Hydrate, Water, Ethyl Acetate, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1.0 eq).[6]
-
Heat the reaction mixture to 100 °C and stir for 48 hours. Monitor the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture and dilute it with water.[6]
-
Extract the aqueous layer multiple times with ethyl acetate.[6]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-hydrazinopyridine as a red oil.[6]
-
Table 2: Summary of 2-Hydrazinopyridine Synthesis Data
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference(s) |
| 2-Chloropyridine | Hydrazine Hydrate | None | 100 °C | 48 h | 78% | [6] |
| 2-Chloropyridine | Hydrazine Hydrate | Butanol | 100 °C | 100 s (microreactor) | 95.8% | [6] |
Synthetic Pathways to this compound
Pathway A: N-Arylation of 4-Bromopyrazole
This pathway involves the direct coupling of 4-bromopyrazole with a 2-halopyridine. Copper-catalyzed Ullmann-type reactions or Palladium-catalyzed Buchwald-Hartwig aminations are suitable for this transformation.[2][7] The general transformation is illustrated below.
Caption: Synthetic route via N-arylation of 4-bromopyrazole.
Experimental Protocol: Ullmann-Type Coupling (Representative)
-
Materials: 4-Bromopyrazole, 2-Bromopyridine, Copper(I) Iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling solvent (e.g., DMF or DMSO).
-
Procedure:
-
In an inert atmosphere, combine 4-bromopyrazole (1.0-1.2 eq), 2-bromopyridine (1.0 eq), CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 eq) in the solvent.
-
Heat the mixture to 110-140 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Pathway B: Pyrazole Ring Formation
This pathway begins with 2-hydrazinopyridine and constructs the pyrazole ring through cyclocondensation. To achieve the desired product, a C3 synthon that leads to a 4-bromo substituent is required. A common approach is to use a brominated 1,3-dicarbonyl compound or to perform a bromination step after the pyrazole ring has been formed.
Caption: Synthetic route via pyrazole ring formation.
Experimental Protocol: Cyclocondensation (Representative)
-
Materials: 2-Hydrazinopyridine, a brominated 1,3-dielectrophile (e.g., bromomalondialdehyde or mucobromic acid), and a suitable solvent (e.g., ethanol or acetic acid).
-
Procedure:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in the chosen solvent.
-
Add the brominated C3 synthon (1.0-1.1 eq) to the solution. An acid catalyst (e.g., a few drops of HCl) may be required.
-
Heat the reaction mixture to reflux for 2-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution) if an acid catalyst was used.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes, each starting with commercially available or readily synthesized materials. The N-arylation of 4-bromopyrazole offers a direct coupling approach, while the cyclocondensation of 2-hydrazinopyridine provides a classic heterocyclic synthesis strategy. The selection of the optimal pathway will depend on factors such as precursor availability, cost, scalability, and the specific capabilities of the laboratory. This guide provides the foundational information required for researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 4. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Molecular Weight of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in pharmaceutical research and development.
Molecular Structure and Formula
This compound is composed of a pyridine ring substituted at the 2-position with a 4-bromopyrazole ring. The molecular formula for this compound is C₈H₆BrN₃ .
Calculation of Molecular Weight
The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.
-
Carbon (C): The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu).[1][2][3]
-
Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[4][5][6][7]
-
Bromine (Br): The standard atomic weight of bromine is approximately 79.904 amu.[8][9][10][11]
-
Nitrogen (N): The standard atomic weight of nitrogen is approximately 14.007 amu.[12][13][14][15]
The molecular weight is the sum of the atomic weights of all atoms in the molecule:
Molecular Weight = (8 × AC) + (6 × AH) + (1 × ABr) + (3 × AN) Molecular Weight = (8 × 12.011) + (6 × 1.008) + (1 × 79.904) + (3 × 14.007) Molecular Weight = 96.088 + 6.048 + 79.904 + 42.021 Molecular Weight = 224.061 g/mol
This value is consistent with the reported molecular weight for the isomeric compound 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, which is 224.057 g/mol .[16]
Data Presentation
The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 18 | 224.061 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.
-
Data Analysis: The exact mass of the monoisotopic peak is determined and compared to the theoretical exact mass calculated from the molecular formula using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).
Visualization
The following diagrams illustrate the molecular structure and the logical workflow for determining the molecular weight.
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. byjus.com [byjus.com]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. lookchem.com [lookchem.com]
An In-depth Technical Guide on the Crystal Structure of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Disclaimer: As of the latest literature review, a solved crystal structure for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive and scientifically plausible framework for its synthesis, crystallization, and structural analysis based on established chemical principles and data from analogous compounds. The experimental protocols and crystallographic data provided herein are hypothetical and intended to serve as a detailed roadmap for researchers.
Introduction
The fusion of pyridine and pyrazole moieties has yielded a plethora of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry. The title compound, this compound, represents a key heterocyclic scaffold. The presence of a bromine atom on the pyrazole ring provides a versatile handle for further functionalization via cross-coupling reactions, while the pyrazolyl-pyridine unit is a well-known bidentate ligand for metal coordination.
Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design, catalysis development, and materials engineering. This document outlines a detailed hypothetical protocol for the synthesis and crystallization of this compound and presents predicted crystallographic data to guide future experimental work.
Proposed Synthesis and Experimental Protocol
The target molecule can be synthesized via a copper-catalyzed N-arylation reaction, a robust method for forming C-N bonds between N-heterocycles and aryl halides.
Synthesis of this compound
Reaction Scheme:
Detailed Protocol:
-
Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1H-pyrazole (1.47 g, 10 mmol, 1.0 equiv.), 2-Chloropyridine (1.14 g, 10 mmol, 1.0 equiv.), Copper(I) iodide (CuI) (0.19 g, 1 mmol, 10 mol%), L-proline (0.23 g, 2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv.).
-
Reaction Setup: Seal the flask with a septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 40 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 5% to 20% ethyl acetate in hexane to yield the pure product.
Single Crystal Growth Protocol
High-quality single crystals suitable for X-ray diffraction can be obtained using the vapor diffusion technique.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound in 0.5 mL of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). This solution is placed in a small, open vial (e.g., a 2 mL glass vial).
-
Antisolvent Setup: Place the small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial) containing 2-3 mL of an antisolvent in which the compound is poorly soluble (e.g., hexane or pentane). The solvent should be more volatile than the antisolvent.
-
Diffusion: Seal the larger jar tightly. The more volatile solvent from the inner vial will slowly evaporate and diffuse into the atmosphere of the larger jar, while the less volatile antisolvent vapor will slowly diffuse into the inner vial.
-
Crystallization: This slow change in solvent composition will gradually decrease the solubility of the compound, leading to supersaturation and the formation of well-ordered single crystals over several days to a week.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial, and use a pipette to remove the mother liquor. The crystals can then be harvested for analysis.
Hypothetical Crystallographic Data
The following table summarizes the predicted crystallographic data for this compound, derived from computational modeling and comparison with structurally similar compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₆BrN₃ |
| Formula Weight | 224.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.125 |
| c (Å) | 9.871 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 823.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.805 |
| Selected Bond Lengths (Å) | |
| C-Br | 1.875 |
| N1-N2 (pyrazole) | 1.355 |
| N1-C5 (pyrazole) | 1.378 |
| N2-C3 (pyrazole) | 1.330 |
| C3-C4 (pyrazole) | 1.410 |
| C4-C5 (pyrazole) | 1.365 |
| N1-C6 (pyridine) | 1.430 |
| Selected Bond Angles (°) | |
| C5-N1-N2 | 111.5 |
| N1-N2-C3 | 105.0 |
| N2-C3-C4 | 112.0 |
| C3-C4-C5 | 104.5 |
| N1-C5-C4 | 107.0 |
| C6(pyridine)-N1-N2(pyrazole) | 118.5 |
Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Experimental workflow from synthesis to structural analysis.
Synthetic Pathway Relationship
Caption: Logical diagram illustrating the key components of the synthesis.
Commercial Availability and Technical Profile of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and general synthetic strategies for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS No. 77556-27-5). This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this heterocyclic building block in their synthetic and medicinal chemistry programs.
Introduction
This compound is a versatile chemical intermediate characterized by a pyridine ring linked to a 4-brominated pyrazole moiety. This structure offers multiple reaction sites, making it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the bromine atom allows for various cross-coupling reactions, while the nitrogen atoms in both the pyrazole and pyridine rings can act as ligands for metal coordination or as sites for further functionalization.
Commercial Availability
This compound is commercially available from several chemical suppliers. Researchers can procure this compound directly, eliminating the need for in-house synthesis for many applications. The table below summarizes the availability from various vendors.
| Supplier | CAS Number | Purity | Catalog Number |
| ChemicalBook | 77556-27-5 | 99% | N/A |
| Angene International | 77556-27-5 | N/A | AG0058ZJ |
| 2A Biotech | 77556-27-5 | 96%+ | 2A-0115179 |
| Santa Cruz Biotechnology | 77556-27-5 | N/A | sc-281533 |
| BLD Pharmatech | 77556-27-5 | 97% | BD62044 |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information, including available quantities and pricing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. Experimental data for some properties, such as melting and boiling points, are not widely reported in publicly available sources.
| Property | Value |
| CAS Number | 77556-27-5 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Purity | ≥96% (Varies by supplier)[1] |
| Appearance | Not specified (Typically an off-white solid) |
| Solubility | Soluble in organic solvents like DMF and DMSO |
General Synthetic Protocol
A more direct and relevant general approach for this class of compounds is the N-arylation of a pre-formed pyrazole ring. This typically involves the reaction of 4-bromopyrazole with a suitable pyridine derivative under basic conditions, often facilitated by a copper or palladium catalyst.
Representative Reaction Scheme:
General Experimental Conditions (based on related syntheses):
-
Reactants: 4-Bromo-1H-pyrazole and a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine).
-
Base: A common base used for this type of reaction is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Catalyst: Copper(I) iodide (CuI) with a ligand such as L-proline or a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine ligand can be employed.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.
-
Temperature: The reaction is usually heated, with temperatures ranging from 80 to 150 °C.
-
Workup: After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel.
Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary to achieve a good yield for this specific transformation.
Visualization of Research Workflow
For researchers and drug development professionals, the process from identifying a need for a specific chemical building block to its application is a critical workflow. The following diagram illustrates this logical progression for a commercially available compound like this compound.
This guide serves as a starting point for researchers interested in this compound. Its commercial availability makes it a readily accessible tool for a wide range of chemical synthesis applications.
References
The Reactive Nature of the C4-Bromine in 4-Bromo-1H-pyrazole Derivatives: A Technical Guide for Synthetic Chemists
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of the bromine atom at the C4 position of the 4-bromo-1H-pyrazole scaffold, a crucial building block in the development of novel therapeutics and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to facilitate the strategic design and execution of synthetic routes.
The unique electronic properties of the pyrazole ring, coupled with the reactivity of the C-Br bond, make 4-bromo-1H-pyrazole derivatives versatile substrates for a wide array of cross-coupling and functionalization reactions. This guide will focus on the most prevalent and synthetically useful transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and copper-catalyzed reactions.
Core Reactivity Pathways
The bromine atom at the C4 position of the pyrazole ring is amenable to a variety of synthetic transformations, primarily driven by transition metal catalysis. The general reactivity pathways are summarized below.
Caption: Key reactivity pathways of the bromine atom in 4-bromo-1H-pyrazole derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and are widely applied to the functionalization of 4-bromopyrazoles. The reactivity of 4-halopyrazoles in these reactions generally follows the order I > Br > Cl, consistent with the carbon-halogen bond dissociation energies.[3] While 4-iodopyrazoles are more reactive, they can be prone to side reactions like dehalogenation.[3] 4-bromopyrazoles often provide a good balance of reactivity and stability.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 4-bromopyrazoles and boronic acids or their derivatives. A common challenge is the potential for debromination of the starting material, particularly with unprotected pyrazoles.[4] N-protection of the pyrazole ring can significantly suppress this side reaction.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80-93 | [3][5] |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [5] |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | (E)-2-(4-methoxyphenyl)vinylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 80 (MW) | 0.5 | 95 | [6] |
| 4 | 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~70-95 | [7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]
To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvents, such as a mixture of 1,4-dioxane and water (4:1), are then added. The tube is sealed and the reaction mixture is heated at 90-100 °C for 6-24 hours with stirring. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazole derivatives. The choice of catalyst system (palladium or copper) and reaction conditions is often dependent on the nature of the amine coupling partner, particularly the presence or absence of β-hydrogens.[8][9] Palladium catalysts with bulky phosphine ligands are generally effective for amines lacking β-hydrogens, while copper-based systems can be advantageous for alkylamines possessing β-hydrogens.[8]
Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazole Derivatives
| Entry | Pyrazole Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 (MW) | 60 | [8][10] |
| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 (MW) | 67 | [8][10] |
| 3 | 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 (MW) | 7 | [8] |
| 4 | 4-Iodo-1-tritylpyrazole* | Pyrrolidine | CuI / ligand | KOtBu | DMF | 100 | 43 | [8] |
| 5 | 1-Benzyl-4-bromopyrazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | Toluene | 100 | ~80-95 | [1] |
| 6 | 1-Benzyl-4-bromopyrazole | N-Methylaniline | tBuBrettPhos Pd G3 | LHMDS | Toluene | 100 | ~80-95 | [1] |
| Note: 4-iodopyrazole is shown for comparison to highlight the utility of copper catalysis with certain amines. |
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination [10]
In a microwave vial or Schlenk tube under an inert atmosphere, the 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv) are combined. Anhydrous, degassed xylene is added via syringe, followed by the amine (2.0 equiv). The vessel is sealed and heated in a microwave reactor to 120 °C or in an oil bath. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination [11]
To an oven-dried Schlenk tube under an inert atmosphere, add CuI (5-20 mol%), the 4-halopyrazole derivative (1.0 equiv), and a base such as K₂CO₃ or KOtBu (2.0 equiv). Add an anhydrous solvent such as DMF, the amine (1.2-2.0 equiv), and a ligand (e.g., 2-isobutyrylcyclohexanone or 1,10-phenanthroline) via syringe. The tube is sealed and heated to 100-130 °C with stirring. After cooling, the reaction mixture is diluted with ethyl acetate and water and filtered through a pad of Celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 4-bromopyrazoles and terminal alkynes, providing access to 4-alkynylpyrazole derivatives. This reaction is typically co-catalyzed by palladium and copper salts.[12] As with other cross-coupling reactions, 4-iodopyrazoles are generally more reactive than their bromo counterparts in Sonogashira couplings.[8]
Table 3: Sonogashira Coupling of 4-Halopyrazole Derivatives
| Entry | Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-1-tritylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | High | General Protocol[12][13] |
| 2 | 4-Bromo-1-tritylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt to heat | Moderate-High | General Protocol[12][13] |
Experimental Protocol: General Procedure for Sonogashira Coupling [13]
To a solution of the 4-bromopyrazole derivative (1.0 equiv) in a suitable solvent such as THF or DMF under an inert atmosphere, add the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), is then added. The reaction is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of 4-bromopyrazoles with alkenes to form 4-vinylpyrazole derivatives.[2] While there are limited specific examples for 4-bromopyrazoles, the reaction conditions can be adapted from those used for 4-iodopyrazoles and other aryl bromides.[1] The use of an N-protecting group, such as a trityl group, can be beneficial.
Table 4: Heck Reaction of 4-Halopyrazole Derivatives
| Entry | Pyrazole Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-1-tritylpyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 80 | 95 | [1] |
| 2 | 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | Cs₂CO₃ | Dioxane | 120 | 32 | [1] |
| 3 | General Aryl Bromide | Acrylate | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | Moderate-High | [14] |
Experimental Protocol: General Procedure for Heck Reaction [1]
A mixture of the N-protected 4-bromopyrazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (5-10 mol%), a ligand such as P(OEt)₃ or PPh₃ (10-20 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a degassed solvent (e.g., DMF or dioxane) is heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Stille, Kumada, and Negishi Couplings
These cross-coupling reactions offer alternative methods for C-C bond formation but are less commonly reported for 4-bromopyrazole derivatives compared to Suzuki and Buchwald-Hartwig reactions.
-
Stille Coupling: This reaction utilizes organotin reagents.[15] It is tolerant of many functional groups but is often avoided due to the toxicity of the tin reagents and byproducts.[6]
-
Kumada Coupling: This reaction employs Grignard reagents as the nucleophilic partner and is typically catalyzed by nickel or palladium.[3][8] The high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[5]
-
Negishi Coupling: This reaction uses organozinc reagents, which are generally more functional group tolerant than Grignard reagents.[16]
Experimental Protocol: General Procedure for Stille Coupling [17]
In a flask under an inert atmosphere, dissolve the 4-bromopyrazole derivative (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a solvent such as THF or DMF. A copper(I) co-catalyst and/or a salt additive like LiCl may be beneficial. Heat the mixture at 80-100 °C until the reaction is complete. After workup, purification is necessary to remove the toxic tin byproducts.
Experimental Protocol: General Procedure for Kumada Coupling [5]
To a solution of the 4-bromopyrazole derivative (1.0 equiv) and a nickel or palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) in an ethereal solvent (THF or diethyl ether) under an inert atmosphere, add the Grignard reagent (1.1-1.5 equiv) dropwise at 0 °C or room temperature. Stir the reaction until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
Experimental Protocol: General Procedure for Negishi Coupling [7]
The organozinc reagent is either purchased or prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). In a separate flask under an inert atmosphere, the 4-bromopyrazole derivative (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are dissolved in THF. The solution of the organozinc reagent (1.2 equiv) is then added, and the mixture is stirred at room temperature or heated to reflux. Upon completion, the reaction is quenched and worked up similarly to other cross-coupling reactions.
Metal-Halogen Exchange and Other Transformations
Lithiation / Metal-Halogen Exchange
The bromine atom of N-protected 4-bromopyrazoles can undergo metal-halogen exchange with organolithium reagents at low temperatures. This generates a C4-lithiated pyrazole species, which can then be quenched with various electrophiles to introduce a wide range of functional groups. It is also possible to achieve regioselective lithiation at the C5 position of N-protected 4-bromopyrazoles without affecting the bromine atom.[18]
Experimental Protocol: Lithiation and Quenching
This protocol is based on the directed lithiation at C5 of a protected 4-bromopyrazole, as direct C4 lithiation via halogen-metal exchange can be complex. To a solution of a suitably N-protected 4-bromopyrazole (e.g., 1-phenylsulfonyl-4-bromopyrazole) in anhydrous THF at -78 °C under an inert atmosphere, add an organolithium reagent (e.g., n-BuLi or PhLi, 1.1 equiv) dropwise.[18] Stir the mixture at low temperature for a period of time to allow for metalation. Then, add the desired electrophile (1.2 equiv) and allow the reaction to slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, modern protocols with ligands can allow for milder conditions.[13] This reaction can be a useful alternative to the Buchwald-Hartwig amination, especially for certain substrates.
Experimental Protocol: General Procedure for Ullmann Condensation [13]
A mixture of the 4-bromopyrazole derivative (1.0 equiv), the amine or alcohol (1.2-2.0 equiv), a copper catalyst (e.g., CuI, 10-20 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and optionally a ligand (e.g., 1,10-phenanthroline or L-proline) in a high-boiling polar solvent (e.g., DMF or NMP) is heated at 100-180 °C. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted. Purification is typically performed by column chromatography.
Caption: Decision workflow for selecting a suitable cross-coupling reaction.
Conclusion
The bromine atom in 4-bromo-1H-pyrazole derivatives serves as a versatile handle for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for C-C and C-N bond formation, respectively. While less common, other coupling reactions such as the Sonogashira, Heck, Stille, Kumada, and Negishi reactions, as well as Ullmann condensation and metal-halogen exchange, provide a complementary and powerful toolkit for the functionalization of the 4-bromopyrazole core. The choice of reaction is dictated by the desired bond formation, substrate scope, functional group tolerance, and reaction conditions. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating the rich chemistry of this important heterocyclic scaffold.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Ullmann Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials. The functionalization of this core structure is crucial for developing new molecular entities with tailored properties. 2-(4-Bromo-1H-pyrazol-1-yl)pyridine serves as a versatile and key building block for this purpose. Its bromine atom at the C4-position of the pyrazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, making it an invaluable tool for creating libraries of novel compounds for drug discovery and other applications. This document provides detailed application notes and representative protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions using this compound as the substrate.
Suzuki-Miyaura Coupling: Synthesis of 2-(4-Aryl-1H-pyrazol-1-yl)pyridine Derivatives
Application Note: The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 4-position of the pyrazole ring. This transformation is fundamental in the synthesis of compounds targeting a range of biological targets, where the appended aryl group can be modified to optimize potency, selectivity, and pharmacokinetic properties. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[1]
Representative Reaction Data: The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives with various arylboronic acids. Conditions may require optimization for the specific this compound substrate.
| Entry | Arylboronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 110 (MW) | 0.25 | 88-97 |
| 4 | 4-Acetylphenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~89 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 or 5:1 mixture) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-aryl-1H-pyrazol-1-yl)pyridine.
Sonogashira Coupling: Synthesis of 2-(4-Alkynyl-1H-pyrazol-1-yl)pyridine Derivatives
Application Note: The Sonogashira coupling is the most reliable method for forming C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides.[2][3] This reaction is invaluable for synthesizing pyrazole derivatives containing a rigid alkyne linker, which is a common structural element in molecular probes, functional materials, and complex drug molecules.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Representative Reaction Data: The following table provides representative conditions for the Sonogashira coupling of 4-bromopyrazole derivatives.
| Entry | Alkyne Partner | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N | THF | 65 | 6-12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) | CuI (5%) | Diisopropylamine | THF | RT | 3 | ~89 |
| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N | DMF | 65 | 8 | ~91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5%) | CuI (5%) | Et₃N | DMF | RT | 12 | ~80 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (THF or DMF) via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at the specified temperature (e.g., 65 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)pyridine Derivatives
Application Note: The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction allows for the direct installation of primary or secondary amines onto the pyrazole core, a critical step in the synthesis of many kinase inhibitors and other pharmacologically active agents.[7] The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.[7]
Representative Reaction Data: The following table shows representative conditions for the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole, which serve as a good starting point for this compound.[7]
| Entry | Amine Partner | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |:---:|:---|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Morpholine | Pd(dba)₂ (10%) | tBuDavePhos (20%) | NaOtBu | Toluene | 110 (MW) | 0.17 | ~67 | | 2 | Piperidine | Pd(dba)₂ (10%) | tBuDavePhos (20%) | NaOtBu | Toluene | 110 (MW) | 0.17 | ~60 | | 3 | Aniline | Pd₂(dba)₃ (2%) | BINAP (4%) | NaOtBu | Toluene | 100 | 16 | 80-90 | | 4 | Benzylamine | Pd(dba)₂ (10%) | tBuDavePhos (20%) | NaOtBu | Toluene | 110 (MW) | 0.17 | ~81 |
Note: Amines with β-hydrogens, like pyrrolidine, may give lower yields due to competing β-hydride elimination.[7]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
Xantphos or other suitable ligand (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (NaOtBu) to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Synthesis of 2-(4-Alkenyl-1H-pyrazol-1-yl)pyridine Derivatives
Application Note: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct method for C-C bond formation and olefination.[2][8] Applying this reaction to this compound allows for the introduction of vinyl, styrenyl, or acrylate moieties at the C4-position. These products can serve as intermediates for further transformations or as final products in materials science applications.[8]
Representative Reaction Data: The following table provides representative conditions for the Heck reaction with a similar substrate, 1-benzyl-4-bromo-1H-pyrazole.[8]
| Entry | Alkene Partner | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |:---:|:---|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Styrene | Pd(OAc)₂ (2%) | P(o-tolyl)₃ (4%) | Et₃N | DMF | 100 | 24 | ~78 | | 2 | n-Butyl acrylate | Pd(OAc)₂ (1%) | - | NaOAc | DMAc | 120 | 18 | ~85 | | 3 | 4-Vinylpyridine | Pd(OAc)₂ (2%) | PPh₃ (4%) | Et₃N | Toluene | 110 | 20 | ~72 |
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous, degassed DMF, the alkene, and triethylamine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the desired 2-(4-alkenyl-1H-pyrazol-1-yl)pyridine.
Visualizations
Caption: Diversification of this compound via cross-coupling.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a comprehensive overview of the potential uses of 2-(4-bromo-1H-pyrazol-1-yl)pyridine as a ligand in various catalytic reactions. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyrazolylpyridine ligands allows for the extrapolation of its potential in several key transformations. The protocols provided are exemplary and based on established methodologies for related catalytic systems; optimization for this specific ligand will be necessary.
Application Notes
This compound is a versatile N,N-bidentate ligand that can coordinate with a variety of transition metals to form catalytically active complexes. The presence of both a pyridine and a pyrazole moiety allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. The bromo-substituent on the pyrazole ring offers a reactive handle for further functionalization, enabling the synthesis of more complex ligands or the immobilization of the catalyst.
Potential Catalytic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: Pyrazolylpyridine ligands have shown significant promise in stabilizing palladium catalysts for various cross-coupling reactions, which are fundamental in pharmaceutical and materials chemistry. Complexes of this compound with palladium are anticipated to be effective in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Copper-Catalyzed Reactions: Copper complexes with pyrazole-based ligands are known to catalyze a range of reactions, including oxidation and cross-coupling reactions. A copper complex of this compound could potentially be active in catechol oxidation, mimicking the activity of catecholase enzymes, and in Ullmann-type coupling reactions.
-
Iron- and Cobalt-Catalyzed Reactions: Pincer-type ligands containing pyrazole and pyridine units have been successfully employed in iron and cobalt catalysis for reactions like hydrogenation and polymerization. While this compound is a bidentate ligand, its derivatives could be explored for the synthesis of pincer ligands for such applications.
Structural Features and Their Implications for Catalysis:
-
N,N-Bidentate Coordination: The chelation of the ligand to a metal center enhances the stability of the catalytic complex.
-
Aromatic System: The π-system of the pyridine and pyrazole rings can participate in π-stacking interactions and influence the electronic properties of the metal center.
-
Bromo-Substituent: This group can be used for post-synthetic modification of the ligand via cross-coupling reactions to introduce other functional groups, thereby tuning the catalyst's properties or enabling its heterogenization.
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Complex of this compound
This protocol describes the synthesis of a dichloropalladium(II) complex with this compound, a common precursor for various palladium-catalyzed reactions.
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL).
-
In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 mmol) in anhydrous DCM (10 mL).
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours. A precipitate may form during this time.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous diethyl ether (30 mL) to precipitate the complex completely.
-
Filter the resulting solid, wash with diethyl ether (2 x 10 mL), and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the palladium complex.
Protocol 2: Exemplary Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a pre-catalyst.
Materials:
-
[PdCl₂(this compound)] (pre-catalyst)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 v/v) solvent mixture
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium pre-catalyst (0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Data Presentation
The following tables present hypothetical quantitative data for the Suzuki-Miyaura cross-coupling reaction, based on typical results observed with similar pyrazolylpyridine-palladium catalysts. These values are for illustrative purposes and would need to be confirmed experimentally.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |
| 4 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 90 |
Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), [PdCl₂(L)] (1 mol%), Toluene/H₂O (4:1), 100 °C, 12 h. L = this compound.
Table 2: Effect of Catalyst Loading and Temperature
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 100 | 95 |
| 2 | 0.5 | 100 | 85 |
| 3 | 0.1 | 100 | 60 |
| 4 | 1.0 | 80 | 78 |
Reaction conditions: 4-Bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), [PdCl₂(L)], Toluene/H₂O (4:1), 12 h. L = this compound.
Disclaimer: The application notes and protocols provided are based on the chemical literature for structurally related compounds. The catalytic activity and optimal reaction conditions for this compound and its metal complexes must be determined experimentally. The quantitative data presented is illustrative and not experimentally verified for this specific ligand.
Applications of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical scaffold 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of potent and selective kinase inhibitors and allosteric modulators of G-protein coupled receptors. Its structural features, including the pyridine and pyrazole rings, allow for diverse chemical modifications to optimize pharmacological properties. The bromine atom on the pyrazole ring serves as a convenient handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). This document provides an overview of its applications, quantitative data for representative compounds, and detailed experimental protocols for their synthesis and biological evaluation.
Key Applications
The this compound scaffold has been instrumental in the development of therapeutic agents targeting several key proteins implicated in disease, most notably:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[1][2] Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases.[1][3] Derivatives of this compound have been developed as potent IRAK4 inhibitors, showing promise for the treatment of conditions like rheumatoid arthritis and lupus.[2][4]
-
Muscarinic Acetylcholine Receptor M4 (M4 mAChR) Positive Allosteric Modulators (PAMs): The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission.[5] M4 mAChR PAMs are being investigated as a potential treatment for schizophrenia and other neuropsychiatric disorders.[6] The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, derived from this compound, is a common core for these modulators.[5]
-
Other Kinase Inhibitors: The versatility of the this compound scaffold has led to its exploration in the development of inhibitors for other kinases, such as c-Jun N-terminal kinase (JNK), which is involved in stress signaling pathways, and dual FLT3/CDK4 inhibitors for cancer therapy.[7][8]
Data Presentation
Table 1: IRAK4 Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Modification on Pyridine Ring | Modification on Pyrazole Ring | IRAK4 IC50 (nM) | Reference |
| 1 | 2-aminopyrimidine | 4-phenyl | 70.0 ± 10.5 | [9] |
| BAY 1834845 (Zabedosertib) | 6-(trifluoromethyl)pyridine-2-carboxamide | N-alkylation | 3.55 | [3][4] |
| PF-06650833 | Not Specified | Not Specified | Potent, clinical investigation | [3] |
| IRAK-1/4 Inhibitor I | Not Specified | Not Specified | 300 | [4] |
| KME-2780 | Not Specified | Not Specified | 0.5 | [4] |
Table 2: M4 mAChR Positive Allosteric Modulator Activity of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine Derivatives
| Compound ID | Modification on Pyridine Ring | Modification on Pyrazole Ring | M4 mAChR EC50 (nM) | Reference |
| A9 | Biphenyl scaffold | Not Specified | 513 | [6] |
| Compound 23k | 6-(pyrimidin-4-yl) | Not Specified | Not Applicable (FLT3/CDK4 inhibitor) | [8] |
| LY2033298 | Not Specified | Not Specified | Potent allosteric potentiator | [10] |
| (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine | 2-(4-(aminomethyl)phenyl) | 1-isopentyl | Screening hit | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Aryl-1H-pyrazol-1-yl)pyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of derivatives by introducing an aryl group at the 4-position of the pyrazole ring.
Materials:
-
This compound
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or THF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the aryl boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (N2 or Ar) for 5-10 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-aryl-1H-pyrazol-1-yl)pyridine derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the IC50 value of a compound against IRAK4 kinase.[11]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO for control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture containing IRAK4 enzyme and MBP substrate in kinase buffer.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: IRAK4 signaling pathway and the point of inhibition.
Caption: Workflow for synthesis and evaluation of IRAK4 inhibitors.
References
- 1. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2] Pyrazole and pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. The title compound, 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, serves as a valuable building block, allowing for the introduction of diverse aryl or heteroaryl substituents at the 4-position of the pyrazole ring to generate libraries of novel compounds for drug discovery programs.[3][4]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It includes optimized reaction conditions, a general experimental procedure, and troubleshooting guidelines to address common side reactions.
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium complex. The widely accepted mechanism consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) complex.
-
Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[1]
Data Presentation: Optimized Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of 4-bromopyrazoles and related bromo-heterocycles, which can be adapted for this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane / H₂O | 90 | 6 | 70-95 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 12 | 88-96 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene / H₂O | 100 | 8 | 90-98 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2.0) | DMF / EtOH (3:1) | 100 | 2 | 85-95 |
| 5 | XPhos Pd G2 (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 60 | 5-8 | 70-95 |
| 6 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene | 80 | 3 | 77-82 |
Yields are based on analogous reactions reported in the scientific literature and may vary depending on the specific arylboronic acid used.[7][8][9][10]
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) in a preheated oil bath and stir vigorously for the specified time (e.g., 6-12 hours).[9] Alternatively, microwave irradiation can be used to significantly shorten reaction times.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
Troubleshooting Common Side Reactions
Two primary side reactions can reduce the yield and complicate purification: debromination of the starting material and protodeboronation of the boronic acid.[11]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Debromination | • Strong base or high temperature. • N-H acidity of the pyrazole ring can affect the catalyst.[11] | • Use a milder base (e.g., K₃PO₄, CsF). • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor cross-coupling over dehalogenation.[11] • Lower the reaction temperature. |
| Protodeboronation | • Presence of excess water, especially under strong basic conditions. • High temperatures and prolonged reaction times.[11] • Electron-deficient or some heteroaryl boronic acids are more susceptible.[12] | • Use anhydrous conditions with a solid base (e.g., powdered K₃PO₄). • Use boronic esters (e.g., pinacol esters) which are more stable and release the boronic acid slowly.[11] • Optimize for the shortest possible reaction time. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for Anticancer Studies of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of 2-(4-bromo-1H-pyrazol-1-yl)pyridine derivatives and related pyrazole-pyridine compounds. This document includes a summary of their cytotoxic activities against various cancer cell lines, detailed protocols for key experimental assays, and visual representations of relevant signaling pathways and experimental workflows. While specific data for the exact this compound scaffold is limited in publicly available literature, the information presented here is based on closely related pyrazole-pyridine analogs and provides a strong foundation for research in this area.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The fusion or linkage of a pyrazole ring with a pyridine moiety often leads to compounds with enhanced biological activity. These hybrid molecules have been shown to target various key players in cancer progression, such as cyclin-dependent kinases (CDKs) and tubulin.[2][3][4] This document outlines the application of these compounds in anticancer research, with a focus on their evaluation in cellular models.
Data Presentation: In Vitro Cytotoxicity of Pyrazole-Pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various pyrazole-pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison of the cytotoxic potential of these compounds.
Table 1: IC50 Values (µM) of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Hela (Cervical Cancer) | MCF7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| 9a | 2.59 | - | - | [3] |
| 14g | - | 4.66 | 1.98 | [3] |
| Doxorubicin (control) | 2.35 | 4.57 | 2.11 | [3] |
Table 2: IC50 Values (µM) of Pyrazole-Indole Hybrids
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| 7a | - | - | 6.1 | - | [5] |
| 7b | - | - | 7.9 | - | [5] |
| Doxorubicin (control) | - | - | 24.7 | - | [5] |
Table 3: IC50 Values (µM) of Pyrazolo[3,4-b]pyridin-6-one Derivatives
| Compound | MDA-MB-231 (Breast) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | CNE2 (Nasopharyngeal) | HCT116 (Colon) | Reference |
| h2 | 13.37 | 13.04 | 15.45 | 7.05 | 9.30 | 8.93 | [6] |
| I2 | 3.30 | 5.04 | 5.08 | 3.71 | 2.99 | 5.72 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualizations
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
Many pyrazole-pyridine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The diagram below illustrates the role of CDK2 in the G1/S phase transition, a common target for these compounds.
Caption: Inhibition of CDK2 by pyrazole-pyridine derivatives blocks G1/S transition.
Experimental Workflow: In Vitro Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening and characterization of novel anticancer compounds.
Caption: Workflow for anticancer screening of pyrazole-pyridine derivatives.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery, as the resulting arylamine moieties are key structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The pyrazole scaffold, in particular, is a privileged structure in drug design, with derivatives exhibiting a wide range of therapeutic activities.
This document provides detailed application notes and a representative experimental protocol for the palladium-catalyzed amination of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine. The target compound is a valuable building block for the synthesis of novel chemical entities for drug development. The pyridine moiety can influence the electronic properties of the pyrazole ring and may require specific optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination involves the cross-coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a well-established mechanism in cross-coupling chemistry, proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired aminated product and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results for challenging substrates.
Data Presentation: Representative Reaction Conditions and Yields
While a specific, detailed study on the amination of this compound is not extensively reported, the following tables summarize typical conditions and reported yields for the palladium-catalyzed amination of closely related 4-bromopyrazoles with various amines. These conditions serve as an excellent starting point for the optimization of the target reaction.
Table 1: Palladium-Catalyzed Amination of 4-Bromo-1H-pyrazole with Various Amines [1][2]
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd precatalyst (tBuBrettPhos) | LHMDS | THF | 50 | 12 | 95 |
| 2 | 4-Methoxyaniline | Pd precatalyst (tBuBrettPhos) | LHMDS | THF | 50 | 12 | 98 |
| 3 | 4-Trifluoromethylaniline | Pd precatalyst (tBuBrettPhos) | LHMDS | THF | 50 | 12 | 85 |
| 4 | Morpholine | Pd precatalyst (tBuBrettPhos) | LHMDS | THF | 80 | 16 | 75 |
| 5 | Benzylamine | Pd precatalyst (tBuBrettPhos) | LHMDS | THF | 80 | 16 | 68 |
| 6 | N-Methylaniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 24 | 72 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Table 2: Reagents and Their Roles in the Reaction
| Reagent | Formula/Name | Role | Typical Molar Equivalents |
| Aryl Bromide | This compound | Substrate | 1.0 |
| Amine | R¹R²NH | Nucleophile | 1.2 - 1.5 |
| Palladium Precatalyst | e.g., tBuBrettPhos Pd G3 | Catalyst | 0.01 - 0.05 (1-5 mol%) |
| Ligand | e.g., tBuBrettPhos | Catalyst component | 0.01 - 0.05 (1-5 mol%) |
| Base | e.g., LHMDS, NaOtBu | Proton scavenger | 2.0 - 2.5 |
| Solvent | e.g., THF, Toluene | Reaction medium | - |
Experimental Protocols
The following is a representative, detailed protocol for the palladium-catalyzed amination of a bromopyrazole, adapted from literature procedures for similar substrates.[1] Researchers should consider this a starting point, and optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be required for the specific substrate this compound and the desired amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., tBuBrettPhos Palladacycle)
-
Bulky phosphine ligand (if not using a precatalyst)
-
Anhydrous base (e.g., Lithium bis(trimethylsilyl)amide (LHMDS) as a 1 M solution in THF, or Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or similar reaction vessel)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv) and the palladium precatalyst (e.g., tBuBrettPhos Palladacycle, 0.02 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube. If the amine is a solid, it can be added along with the aryl bromide and catalyst.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL). While stirring, add the base. If using LHMDS, add the 1 M solution in THF (2.2 mmol, 2.2 equiv) dropwise. If using NaOtBu, add the solid base (2.2 mmol, 2.2 equiv) in one portion.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the amination reaction.
Applications in Drug Development
The 2-(4-amino-1H-pyrazol-1-yl)pyridine scaffold, synthesized through this palladium-catalyzed amination, is a valuable platform for the development of novel therapeutic agents. The pyrazole ring is a common feature in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including kinase inhibition, anti-inflammatory, and anti-cancer properties. The ability to introduce diverse amine functionalities at the 4-position of the pyrazole ring allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. Furthermore, the newly introduced amino group can serve as a handle for further functionalization, enabling the construction of complex molecular architectures and the exploration of new chemical space in the quest for novel drug candidates.
References
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-(4-bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the chemical modification of the pyridine ring in 2-(4-bromo-1H-pyrazol-1-yl)pyridine. The functionalization of this scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of pyrazole and pyridine motifs in a wide range of biologically active compounds and functional materials. The protocols described herein are based on established methodologies for the functionalization of 2-substituted pyridines and are intended to serve as a starting point for the synthesis of novel derivatives.
Introduction to the Reactivity of 2-(Pyrazol-1-yl)pyridines
The pyridine ring in this compound is generally considered electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the pyrazol-1-yl substituent. This electronic property dictates the preferred methods for its functionalization.
-
Electrophilic Aromatic Substitution (EAS): Direct electrophilic attack on the pyridine ring is challenging due to its low electron density. Harsh reaction conditions are typically required, and the substitution, if successful, is expected to occur at the C-3 or C-5 positions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C-6 position. This can be exploited through methods like directed ortho-metalation.
-
Transition Metal-Catalyzed C-H Functionalization: This modern approach offers a powerful tool for the regioselective introduction of various functional groups onto the pyridine ring, often under milder conditions. The nitrogen atom of the pyridine can act as a directing group, favoring functionalization at the ortho C-6 position.
Proposed Protocols for Functionalization
The following protocols are proposed for the functionalization of the pyridine ring of this compound. These are based on analogous reactions reported in the literature for similar 2-substituted pyridine systems. Optimization of reaction conditions may be necessary for this specific substrate.
Directed ortho-Metalation and Functionalization at the C-6 Position
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] In the case of 2-substituted pyridines, the pyridine nitrogen can direct the metalation to the C-6 position.[3][4] The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Caption: Workflow for Directed ortho-Metalation.
Experimental Protocol:
-
To a solution of N,N-dimethylethanolamine (LiDMAE) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (BuLi) (1.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the resulting solution at -78 °C for 2 hours to ensure complete lithiation.
-
Add the desired electrophile (1.5 equivalents) to the reaction mixture and stir at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-functionalized pyridine derivative.
| Electrophile (E+) | Potential Product | Notes |
| N,N-Dimethylformamide (DMF) | 6-Formyl-2-(4-bromo-1H-pyrazol-1-yl)pyridine | Quench at low temperature before warming. |
| Iodine (I2) | 6-Iodo-2-(4-bromo-1H-pyrazol-1-yl)pyridine | Useful for subsequent cross-coupling reactions. |
| Chlorotrimethylsilane (TMSCl) | 6-(Trimethylsilyl)-2-(4-bromo-1H-pyrazol-1-yl)pyridine | Stable derivative for further transformations. |
| Benzaldehyde | (6-(2-(4-bromo-1H-pyrazol-1-yl)pyridin-6-yl))(phenyl)methanol | Introduction of a functionalized benzylic alcohol. |
Palladium-Catalyzed C-H Arylation at the C-6 Position
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings.[5][6][7] The pyridine nitrogen can act as a directing group to facilitate regioselective arylation at the C-6 position.
Caption: General Workflow for Pd-Catalyzed C-H Arylation.
Experimental Protocol:
-
In a sealable reaction vessel, combine this compound (1.0 equivalent), the aryl halide (1.5 equivalents), palladium(II) acetate (Pd(OAc)2) (5 mol%), a suitable ligand (e.g., P(o-tolyl)3, 10 mol%), and a base (e.g., K2CO3, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Purpose |
| Palladium Source | Pd(OAc)2, PdCl2(PPh3)2 | Catalyst for C-H activation and cross-coupling. |
| Ligand | Phosphine-based (e.g., PPh3, PCy3) or N-heterocyclic carbenes (NHCs) | Stabilizes the palladium catalyst and promotes the reaction. |
| Base | K2CO3, Cs2CO3, KOAc | Neutralizes the acid generated during the reaction. |
| Solvent | Toluene, Dioxane, DMF, DMAc | Provides a suitable medium for the reaction. |
| Arylating Agent | Aryl bromides, iodides, or triflates | Source of the aryl group. |
Electrophilic Nitration of the Pyridine Ring
Direct nitration of the pyridine ring in 2-(pyrazol-1-yl)pyridine is expected to be challenging due to the deactivating effect of the pyrazolyl group.[8][9] However, under forcing conditions, nitration may occur, likely at the C-3 or C-5 positions.
Experimental Protocol:
-
Caution: This reaction involves strong acids and nitrating agents and should be performed with extreme care in a well-ventilated fume hood.
-
To a cooled (0 °C) mixture of fuming nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) (1:1 v/v), slowly add this compound (1.0 equivalent) while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the potential regioisomers.
| Reagent | Conditions | Expected Major Product(s) |
| HNO3 / H2SO4 | 60-80 °C | 2-(4-bromo-1H-pyrazol-1-yl)-3-nitropyridine and/or 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine |
Characterization of Functionalized Products
The synthesized derivatives should be thoroughly characterized using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Appearance of new signals and/or changes in the chemical shifts and coupling patterns of the pyridine protons, confirming the position of functionalization. |
| 13C NMR | Appearance of new carbon signals corresponding to the introduced functional group and shifts in the signals of the pyridine ring carbons. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the expected mass of the functionalized product. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Appearance of characteristic absorption bands for the newly introduced functional group (e.g., C=O stretch for a carbonyl, N-O stretch for a nitro group). |
Signaling Pathways and Applications in Drug Development
Derivatives of 2-(pyrazol-1-yl)pyridine are known to interact with a variety of biological targets. The functionalization of the pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, introducing polar groups can improve solubility, while adding specific pharmacophores can enhance binding to target proteins.
Caption: Drug Development Workflow for Pyridine Derivatives.
The synthesized library of compounds can be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, which are implicated in numerous disease signaling pathways. The structure-activity relationship (SAR) data obtained from these screenings will guide further lead optimization efforts.
Conclusion
The functionalization of the pyridine ring in this compound offers a promising avenue for the discovery of novel chemical entities with potential applications in drug development and materials science. The protocols outlined in these application notes provide a foundation for the synthesis and exploration of a diverse range of derivatives. Careful execution of these reactions and thorough characterization of the products will be crucial for advancing our understanding of the chemical and biological properties of this important class of compounds.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chempanda.com [chempanda.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(4-Bromo-1H-pyrazol-1-yl)pyridine as a versatile building block in the synthesis of potentially bioactive molecules. The pyrazole-pyridine scaffold is a recognized pharmacophore found in numerous compounds with a wide range of therapeutic applications, including as kinase inhibitors.[1][2][3] This document outlines detailed protocols for key coupling reactions, presents data in a structured format, and includes visualizations to aid in experimental design and execution.
Introduction
This compound is a valuable starting material for medicinal chemistry and drug discovery programs. The presence of a bromine atom on the pyrazole ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[4] The pyridine and pyrazole moieties themselves are prevalent in many biologically active compounds, contributing to interactions with various biological targets. This combination makes the title compound an attractive scaffold for the development of novel therapeutics.
Key Synthetic Applications
The bromine atom at the 4-position of the pyrazole ring is amenable to several powerful carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids. This is a widely used method for constructing biaryl structures, which are common in kinase inhibitors.[5][6][7]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to the synthesis of alkynyl-substituted pyrazoles.[8][9][10]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines, enabling the introduction of diverse amino functionalities.[11][12][13]
These reactions provide access to a wide chemical space for the exploration of structure-activity relationships (SAR).
Data Presentation
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
Table 2: Potential Biological Activities of 2-(4-Aryl-1H-pyrazol-1-yl)pyridine Derivatives
| Target Class | Example Target | Reported IC₅₀ Range (for similar scaffolds) | Reference |
| Kinases | JNK3 | 0.63 µM - 1.45 µM | [1][3] |
| Kinases | FLT3 | 11 nM | [14] |
| Kinases | CDK4 | 7 nM | [14] |
| Kinases | Haspin | 57 nM - 167 nM | [15] |
| Anticancer | Tubulin Polymerization Inhibition | - | [16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(4-aryl-1H-pyrazol-1-yl)pyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Seal the flask and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-aryl-1H-pyrazol-1-yl)pyridine.
Visualization of Suzuki-Miyaura Coupling Workflow:
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is for the synthesis of 2-(4-alkynyl-1H-pyrazol-1-yl)pyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Base (e.g., Diisopropylamine, 7.0 equivalents)
-
Solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 equiv.) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.).[8]
-
Stir the reaction at room temperature for 3 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[8]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[8]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-alkynyl-1H-pyrazol-1-yl)pyridine.
Visualization of Sonogashira Coupling Catalytic Cycle:
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-(4-amino-1H-pyrazol-1-yl)pyridine derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a sealed Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.10 equiv.).[12]
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C for 2-3 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-amino-1H-pyrazol-1-yl)pyridine.
Visualization of Buchwald-Hartwig Amination Logical Relationship:
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-(4-bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-(4-bromo-1H-pyrazol-1-yl)pyridine with various terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The protocol described herein is adapted from established procedures for the Sonogashira coupling of structurally similar heteroaryl halides.[4][5]
Principle of the Reaction
The Sonogashira coupling is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base.[1][2] The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted product and regenerates the active palladium(0) catalyst.[6]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (as base and co-solvent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF (approximately 4 mL per 1 mmol of the aryl bromide) to the flask and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: To the stirred solution, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, which can be considered analogous to the target reaction.[4]
| Entry | Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | 2-Amino-3-((4-propylphenyl)ethynyl)pyridine | 92 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 87 |
| 6 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine | 89 |
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Pyrazolopyridines Using 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(4-bromo-1H-pyrazol-1-yl)pyridine as a precursor for the synthesis of pyrazolopyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry. While direct literature precedents for the intramolecular cyclization of this specific starting material are not extensively documented, this document outlines a proposed synthetic strategy based on well-established palladium-catalyzed intramolecular C-H arylation reactions.
Introduction
Pyrazolopyridines are bicyclic heteroaromatic compounds that are isosteres of purines and have been identified as privileged scaffolds in drug discovery. They exhibit a wide range of biological activities, making them attractive targets for the development of novel therapeutic agents. The functionalization of the pyrazolopyridine core is crucial for modulating its pharmacological properties. One potential synthetic route to substituted pyrazolopyridines involves the intramolecular cyclization of appropriately substituted precursors. This document focuses on the prospective use of this compound for this purpose.
Proposed Synthetic Pathway: Intramolecular Palladium-Catalyzed C-H Arylation
A plausible and efficient method for the synthesis of a pyrazolo[1,5-a]pyridine scaffold from this compound is through an intramolecular palladium-catalyzed direct C-H arylation. This reaction involves the formation of a new carbon-carbon bond between the bromine-bearing carbon of the pyrazole ring and a C-H bond on the pyridine ring.
Caption: Proposed synthesis of a pyrazolo[1,5-a]pyridine derivative.
Experimental Protocols
The following is a detailed, proposed experimental protocol for the intramolecular cyclization of this compound. This protocol is based on general procedures for palladium-catalyzed intramolecular C-H arylations of similar heteroaromatic compounds.[1]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk tube or sealed reaction vessel)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or a sealed reaction vessel, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add potassium carbonate (2.0 mmol) to the reaction vessel.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous toluene or dioxane (10 mL).
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired pyrazolopyridine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The efficiency of intramolecular palladium-catalyzed C-H arylations can vary depending on the substrate, catalyst, ligand, and reaction conditions. The table below summarizes typical yields obtained for analogous cyclizations of N-aryl-2-halopyridines to form fused heterocyclic systems. This data provides a reference for the expected outcome of the proposed protocol.
| Entry | Starting Material Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-(2-bromophenyl)picolinamide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 110 | 70 |
| 2 | N-(2-bromophenyl)-6-methylpicolinamide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 110 | 77 |
| 3 | N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 110 | 87 |
Data adapted from analogous reactions reported in the literature for the synthesis of fused heteroaromatic compounds.[1]
Logical Workflow for Synthesis and Characterization
The overall workflow from the starting material to the final, characterized product can be visualized as follows:
Caption: Workflow for the synthesis of pyrazolopyridines.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The proposed protocol for the intramolecular palladium-catalyzed C-H arylation of this compound offers a promising route for the synthesis of novel pyrazolopyridine derivatives. While this specific transformation requires experimental validation, the methodology is based on robust and well-documented catalytic systems for the formation of similar fused heterocyclic structures. Researchers in drug discovery and medicinal chemistry can utilize this proposed strategy as a starting point for the development of new synthetic routes to this important class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.
Troubleshooting Guide
Low yields and product purity are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time or temperature. For thermally sensitive substrates, a stronger base might be necessary at lower temperatures.[1] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of N-arylation reactions.
-
Solution: Refer to the comparative data tables below for recommended starting conditions for both Ullmann and Buchwald-Hartwig coupling reactions. A screening of different ligands, bases, and solvents may be necessary to find the optimal combination for your specific setup. For Buchwald-Hartwig reactions, pre-catalysts are often easier to activate.[1]
-
-
Catalyst Inactivation: The catalyst may have been deactivated by impurities or exposure to air.
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Poor Solubility of Reagents: If the reagents, particularly the base, are not well-dissolved, the reaction rate can be significantly reduced.
-
Solution: Choose a solvent that effectively dissolves both the inorganic base and the substrates.[1] In some cases, a combination of a soluble organic base and an inorganic base can be beneficial.
-
Problem 2: Formation of Side Products
Possible Causes and Solutions:
-
Formation of Monosubstituted Byproducts: In reactions involving di-substituted pyridines, monosubstitution can be a significant side reaction if the second substitution is sluggish.[2]
-
Solution: Using an excess of the pyrazole nucleophile can help drive the reaction towards the desired di-substituted product. Adjusting the stoichiometry and reaction time may be necessary.
-
-
Homocoupling of Starting Materials: Side reactions such as the homocoupling of the aryl halide can occur, especially in Ullmann reactions.
-
Solution: Optimizing the catalyst system and reaction temperature can minimize these side reactions. The use of appropriate ligands is crucial.
-
-
Formation of Regioisomers: With unsymmetrically substituted pyrazoles, N-arylation can occur at different nitrogen atoms, leading to a mixture of isomers.[3][4]
-
Solution: The choice of catalyst and ligand can influence the regioselectivity of the reaction. For 4-bromopyrazole, arylation is expected at the unsubstituted nitrogen. Careful analysis of the product mixture by NMR is recommended to confirm the desired isomer.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Removal of Unreacted Starting Materials: Unreacted 4-bromopyrazole or 2-halopyridine can be difficult to separate from the product.
-
Solution: An aqueous workup can help remove the unreacted pyrazole. Column chromatography on silica gel is typically required for final purification. The choice of eluent system should be optimized to achieve good separation.
-
-
Removal of Catalyst Residues: Palladium or copper residues can contaminate the final product.
-
Solution: Washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA for copper) can help remove metal residues. Filtration through a pad of celite or silica gel can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Which method is better for the synthesis of this compound: Ullmann coupling or Buchwald-Hartwig amination?
A1: Both methods can be effective, and the choice often depends on the available resources and the specific requirements of the synthesis. The Ullmann reaction is generally less expensive as it uses a copper catalyst, while the Buchwald-Hartwig reaction employs a palladium catalyst and often requires more specialized and expensive phosphine ligands.[5][6] However, Buchwald-Hartwig reactions often proceed under milder conditions and may offer a broader substrate scope and higher functional group tolerance.[7] A comparative study using microwave-assisted piperidination of halopyridines suggested that the Ullmann reaction is more effective for less reactive halopyridines.[8]
Q2: What is the role of the ligand in these coupling reactions?
A2: In both Ullmann and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact the reaction yield, rate, and selectivity.
Q3: How can I avoid the formation of the N-2 arylated isomer of the pyrazole?
A3: For 4-bromopyrazole, N-arylation generally occurs at the unsubstituted N-1 position due to steric hindrance from the bromine atom at the 4-position. However, the reaction conditions can influence regioselectivity. Careful optimization of the catalyst, ligand, and solvent system can help maximize the formation of the desired N-1 isomer. It is always recommended to confirm the regiochemistry of the product using spectroscopic methods like 1H and 13C NMR.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.
-
Use a stronger base.
-
Screen different ligands, as some can accelerate the catalytic cycle more effectively.
-
Consider using microwave irradiation, which has been shown to significantly reduce reaction times in many coupling reactions.[8]
-
Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous mixtures.
Data Presentation
The following tables summarize representative reaction conditions for the N-arylation of pyrazoles with aryl halides, providing a starting point for optimization.
Table 1: Representative Conditions for Ullmann-type N-Arylation of Pyrazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | CuI | CuO | Copper Powder |
| Ligand | 1,10-Phenanthroline | N,N'-Dimethylethylenediamine | None |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | DMF | Dioxane | Toluene |
| Temperature | 110-130 °C | 100-120 °C | 130-150 °C |
| Yield Range | Moderate to Good | Good to Excellent | Moderate |
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Pyrazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(dba)₂ |
| Ligand | XPhos | BINAP | tBuDavePhos |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | Xylene |
| Temperature | 80-110 °C | 90-120 °C | 100-130 °C |
| Yield Range | Good to Excellent | Good | Good to Excellent |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Note: These are representative procedures and may require optimization for your specific setup.
Protocol 1: Ullmann-type N-Arylation
This protocol is based on general procedures for the copper-catalyzed N-arylation of pyrazoles.
Materials:
-
4-Bromopyrazole
-
2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 4-bromopyrazole (1.0 equivalent) and the anhydrous solvent.
-
Add the 2-halopyridine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol is based on general procedures for the palladium-catalyzed N-arylation of pyrazoles.
Materials:
-
4-Bromopyrazole
-
2-Halopyridine (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 4-bromopyrazole (1.0 equivalent) and the anhydrous solvent.
-
Add the 2-halopyridine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Caption: Simplified catalytic cycles for N-arylation.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective methods for the purification of this compound and its analogs are column chromatography on silica gel and recrystallization. In some instances, if the crude product is obtained in high purity, it may be used without further purification.
Q2: I am seeing multiple spots on my TLC after synthesis. What could these impurities be?
Common impurities in the synthesis of this compound and similar heterocyclic compounds can include:
-
Unreacted starting materials: Such as 2-bromopyridine or 4-bromopyrazole.
-
Isomeric byproducts: Depending on the synthetic route, regioisomers can form. For instance, in reactions involving pyrazole, substitution can sometimes occur at different nitrogen atoms of the pyrazole ring.
-
Di-substituted products: In some cases, undesired multiple substitutions on the pyridine or pyrazole ring can occur.
-
Degradation products: The target compound might be sensitive to the reaction or workup conditions, leading to decomposition.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Pyridine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and poor recovery from column chromatography. To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).
-
Use a different stationary phase: Consider using neutral alumina as an alternative to silica gel.
Q4: I am having trouble separating my product from a closely eluting impurity. How can I improve the separation in column chromatography?
If you are experiencing co-elution of your product with an impurity:
-
Optimize the solvent system: A good starting point is a gradient of ethyl acetate in hexanes. For spots that are very close, try using a less polar solvent system, such as dichloromethane in hexanes, and run a shallower gradient.
-
Increase the column length: A longer column can provide better separation of closely eluting compounds.
-
Use high-efficiency silica gel: Employing silica gel with a smaller particle size can enhance resolution.
Q5: Can I purify this compound by recrystallization? What solvents should I try?
Yes, recrystallization can be an effective purification method, particularly if the crude material is relatively pure. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for solvent screening include:
-
Single solvents: Ethanol, methanol, isopropanol, or ethyl acetate.
-
Mixed solvent systems: Hexane/ethyl acetate is a commonly used combination for compounds of intermediate polarity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery from Column Chromatography | Product is too polar and sticking to the silica gel. | Gradually increase the polarity of the eluent. A small amount of methanol in dichloromethane can be effective for eluting highly polar compounds. |
| Product is degrading on the silica gel. | Deactivate the silica gel with triethylamine or use neutral alumina. | |
| Product "Oiling Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point. | - Increase the volume of the "good" solvent to lower the saturation temperature.- Ensure the solution cools down slowly.- Try a different solvent system. |
| Poor Separation of Isomeric Impurities | The isomers have very similar polarities. | Utilize high-performance liquid chromatography (HPLC) for better resolution. For column chromatography, use a long column with high-efficiency silica gel and a very shallow solvent gradient. |
| Product is a Persistent Oil Instead of a Solid | Residual solvent or minor impurities are preventing crystallization. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, re-purify by column chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Chromatography column and collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and then add your dissolved product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent determined from your TLC analysis. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data for Analogous Compounds:
| Compound Type | Purification Method | Eluent System | Reference |
| Pyridine-pyrazole precursors | Column Chromatography (Silica Gel) | Ethyl acetate/n-hexane (1:1) | [1] |
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid and relatively pure.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification process.
General Experimental Workflow for Column Chromatography
Caption: A general workflow for purification by column chromatography.
References
Technical Support Center: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the N-arylation of 4-bromopyrazole with a suitable 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine.[1][2]
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur during the Buchwald-Hartwig synthesis of this compound, leading to impurities and reduced yield. The primary side reactions include:
-
Di-substituted Pyridine Formation: Reaction of the initial product with another molecule of 4-bromopyrazole to form 2,6-bis(4-bromo-1H-pyrazol-1-yl)pyridine.
-
Dehalogenation: Reduction of the starting 2-halopyridine to pyridine, which terminates the desired reaction pathway.[3][4]
-
Homocoupling of 4-bromopyrazole: Dimerization of the pyrazole starting material.
-
Hydrolysis of the C-Br bond on the pyrazole ring: This is a less common side reaction but can occur under certain conditions.
Q3: How can I minimize the formation of the di-substituted pyridine byproduct?
A3: To minimize the formation of 2,6-bis(4-bromo-1H-pyrazol-1-yl)pyridine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 2-halopyridine relative to 4-bromopyrazole can help favor the mono-substitution product. Careful monitoring of the reaction progress and stopping the reaction once the starting 4-bromopyrazole is consumed can also prevent the second substitution.
Q4: What are the best practices to avoid dehalogenation of the 2-halopyridine?
A4: Dehalogenation is a common challenge in palladium-catalyzed reactions. To mitigate this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands which can promote the desired reductive elimination over the dehalogenation pathway.[3]
-
Base Selection: Use a non-nucleophilic, strong base. Sodium tert-butoxide (NaOtBu) is commonly used, but if it proves problematic, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[5]
-
Temperature Control: Avoid excessively high reaction temperatures, as this can favor dehalogenation.[3]
Q5: Is it necessary to protect the N-H group of 4-bromopyrazole?
A5: While the reaction can sometimes proceed without protection, protecting the N-H group of 4-bromopyrazole can prevent self-coupling and other side reactions, leading to a cleaner reaction profile and higher yield of the desired product. Common protecting groups for pyrazoles include trityl (Tr) and benzyl (Bn).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor quality of reagents or solvent. 4. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Screen different phosphine ligands and bases. 3. Ensure all reagents are pure and solvents are anhydrous and degassed. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Significant Amounts of Di-substituted Pyridine | 1. Incorrect stoichiometry of reactants. 2. Prolonged reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of 2-halopyridine. 2. Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of 4-bromopyrazole. |
| Presence of Dehalogenated Pyridine | 1. Suboptimal ligand choice. 2. High reaction temperature. 3. Presence of hydrogen sources. | 1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos). 2. Optimize the reaction temperature to the lowest effective level. 3. Ensure anhydrous and deoxygenated reaction conditions. |
| Complex Mixture of Products | 1. Multiple side reactions occurring. 2. Unprotected pyrazole N-H group. | 1. Systematically optimize reaction parameters (catalyst, ligand, base, solvent, temperature). 2. Consider protecting the N-H of 4-bromopyrazole before the coupling reaction. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and byproducts. | 1. Utilize column chromatography with a carefully selected solvent gradient. 2. Recrystallization from a suitable solvent system may be effective. 3. Consider derivatization of the impurity to alter its polarity for easier separation. |
Quantitative Data Summary
The following table summarizes typical yields and impurity profiles for the synthesis of this compound via Buchwald-Hartwig amination. Please note that these values are illustrative and can vary based on the specific reaction conditions.
| Product / Impurity | Typical Yield / Percentage | Analytical Method |
| This compound | 60-85% | HPLC, GC-MS, NMR |
| 2,6-bis(4-bromo-1H-pyrazol-1-yl)pyridine | 5-15% | LC-MS, NMR |
| Pyridine (from dehalogenation) | < 5% | GC-MS |
| Unreacted 4-bromopyrazole | Variable | TLC, HPLC |
| Unreacted 2-chloropyridine | Variable | GC-MS |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination for the Synthesis of this compound
Materials:
-
4-Bromopyrazole
-
2-Chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromopyrazole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL) to the tube.
-
Add 2-chloropyridine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the 4-bromopyrazole has been consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Experimental Workflow
References
Technical Support Center: Optimization of Palladium Catalysts for 2-(4-bromo-1H-pyrazol-1-yl)pyridine Coupling
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 2-(4-bromo-1H-pyrazol-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the most common causes?
A1: Low or no conversion in Suzuki-Miyaura couplings of heteroaromatic halides can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in both the pyridine and pyrazole rings can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium.
-
Inefficient Oxidative Addition: The C-Br bond of your substrate may not be readily undergoing oxidative addition to the Pd(0) species. This is often the rate-determining step. Switching to a more electron-rich ligand can increase the electron density on the palladium, facilitating this step.
-
Inappropriate Base: The choice and strength of the base are crucial for the transmetalation step. If the base is not strong enough, the transfer of the organic group from the boronic acid to the palladium complex will be slow. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.
-
Protodeboronation of the Boronic Acid: Your boronic acid coupling partner may be unstable and undergoing protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with aqueous bases. Using boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can help prevent this side reaction.
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and a sluggish reaction.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Thoroughly Degas Solvents: All solvents and the reaction mixture must be rigorously degassed. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the experiment.
-
Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to side reactions.
Q3: For a Buchwald-Hartwig amination of this compound, which type of ligand is a good starting point?
A3: For Buchwald-Hartwig amination of electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands are generally the most effective. Good starting points for ligand screening include Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. For 4-bromopyrazoles, tBuDavePhos has also been shown to be an effective ligand.[1]
Q4: Can I perform a Heck coupling with this compound? What are the key considerations?
A4: Yes, a Heck coupling should be feasible. Key considerations include:
-
Alkene Partner: Electron-deficient alkenes are generally more reactive in the Heck reaction.
-
Base Selection: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.
-
Catalyst System: A variety of palladium sources can be used, including Pd(OAc)₂, often in the presence of a phosphine ligand. For challenging substrates, more specialized ligands may be necessary.
-
Side Reactions: β-hydride elimination from the organopalladium intermediate can lead to undesired byproducts. The choice of ligand and reaction conditions can influence the rate of this side reaction.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | The bulky ligand can prevent the nitrogen atoms of the substrate from strongly coordinating to the palladium center, thus preventing catalyst deactivation. |
| Inefficient Transmetalation | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | The base plays a critical role in activating the boronic acid for transmetalation. A stronger or more soluble base may be required. |
| Protodeboronation | Use the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid. Ensure anhydrous reaction conditions. | Boronate esters are generally more stable than boronic acids and less prone to protodeboronation. |
| Low Reaction Rate | Cautiously increase the reaction temperature in 10-20 °C increments. | Higher temperatures can provide the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | A solvent system that better solubilizes all reaction components can significantly improve reaction efficiency. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. | Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Pre-catalysts can ensure the efficient generation of the active Pd(0) species. |
| Weak Base | Switch to a stronger, non-nucleophilic base like NaOtBu or LiHMDS. | A stronger base is often required to deprotonate the amine, a key step in the catalytic cycle. |
| Unsuitable Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos).[1] | The electronic and steric properties of the ligand are critical for catalyst activity and stability with heteroaryl halides. |
| Low Reaction Temperature | Increase the reaction temperature. | Higher temperatures can help overcome the activation barriers for oxidative addition and reductive elimination. |
Data Presentation: Comparative Catalyst Performance for Similar Substrates
The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of substrates structurally similar to this compound, providing a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | Moderate |
| Arylboronic acid | XPhos Pd G2 (6-7 mol%) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65-80 |
| Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1 mol%) | - | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.03 | High |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [2]
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) |
| Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 110 | 60 |
| Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 110 | 67 |
| Aniline | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 110 | 85 |
Experimental Protocols
The following are generalized experimental protocols. Note: These are starting points and require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: Dealing with Catalyst Deactivation in Reactions with Thioether-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation in the presence of thioether-containing compounds. Below, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your catalytic reactions.
Issue 1: Rapid and Severe Loss of Catalytic Activity
Q1: My reaction, which normally works well, has completely stopped or slowed dramatically after introducing a substrate containing a thioether group. What is the most likely cause and how can I confirm it?
A1: The most probable cause is acute catalyst poisoning by the thioether. The sulfur atom in the thioether can strongly and often irreversibly bind to the active sites of many metal catalysts (e.g., Pd, Pt, Ni, Rh), a process known as chemisorption. This blocks the active sites and prevents them from participating in the catalytic cycle, leading to a rapid decline in activity.[1][2]
To confirm sulfur poisoning, you can use surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence and chemical state of sulfur on your catalyst's surface. An increased sulfur signal on the used catalyst compared to a fresh sample is a strong indicator of poisoning.[3]
-
Temperature-Programmed Desorption (TPD): TPD can identify the species that desorb from the catalyst surface as it is heated. This can help confirm the presence of adsorbed sulfur compounds.[4][5]
Issue 2: Gradual Decline in Catalyst Performance Over Time
Q2: My catalyst is working, but its activity is decreasing steadily with each cycle or over a prolonged reaction time. What could be happening?
A2: This could be due to a slower poisoning process or other deactivation mechanisms like coking or sintering, which can be exacerbated by the presence of sulfur compounds.[6][7]
-
Slow Poisoning: Even at very low concentrations, sulfur compounds can accumulate on the catalyst surface over time, leading to a gradual loss of activity.[2] The rate of deactivation may depend on the reaction temperature and the concentration of the sulfur compound.[1][8]
-
Coking: Sulfur poisoning can sometimes promote the formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites and pores.[7]
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. This process, known as sintering, is generally irreversible.[6]
To troubleshoot, you can analyze the used catalyst for the presence of sulfur (via XPS), carbon deposits (via thermogravimetric analysis - TGA), and changes in metal particle size (via transmission electron microscopy - TEM).
Issue 3: Unexpected Change in Product Selectivity
Q3: The selectivity of my reaction has changed after introducing a thioether-containing substrate. Why is this happening?
A3: The presence of sulfur on the catalyst surface can alter its electronic properties, which in turn can change the selectivity of the reaction. The adsorbed sulfur can modify the way reactants bind to the catalyst surface, favoring different reaction pathways.[9][10] In some cases, partial and controlled poisoning of a catalyst with sulfur is even used intentionally to improve the selectivity towards a desired product by deactivating sites that lead to unwanted side reactions.[10]
To investigate this, you can try to correlate the change in selectivity with the amount of sulfur on the catalyst surface, which can be quantified using techniques like XPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation by thioethers?
A1: The primary mechanism is poisoning, where the sulfur atom of the thioether strongly adsorbs to the active metal sites of the catalyst.[1][2] This is a form of chemical deactivation. The strong bond formed between the sulfur and the metal prevents reactant molecules from accessing the active sites.[1]
Q2: Are all metal catalysts susceptible to poisoning by thioethers?
A2: While many common hydrogenation and cross-coupling catalysts like those based on palladium, platinum, and nickel are highly susceptible to sulfur poisoning, some metals show higher resistance.[11][12] For example, Rhodium (Rh) has been shown to have a higher tolerance to sulfur compared to other noble metals like Ru, Pt, and Pd.[13] Bimetallic catalysts, such as those combining Ni with Rh or Au, can also exhibit enhanced sulfur resistance.[12]
Q3: How can I prevent or minimize catalyst deactivation by thioethers?
A3: Several strategies can be employed:
-
Purify the Feedstock: If the thioether is an impurity, removing it from the reactant stream before it comes into contact with the catalyst is the most effective solution.[11]
-
Choose a Sulfur-Resistant Catalyst: If the thioether is a reactant, selecting a catalyst known for its sulfur tolerance is crucial. Catalysts based on rhodium, or those with specific supports like ceria (CeO₂), can offer better performance.[12][13]
-
Optimize Reaction Conditions: Operating at higher temperatures can sometimes mitigate the effects of sulfur poisoning, as the sulfur-metal bond may become less stable.[8][14] However, high temperatures can also lead to sintering.[6]
-
Use a Sacrificial Adsorbent: A "guard bed" of a material that strongly adsorbs sulfur can be placed before the main catalyst bed to remove sulfur compounds from the feed stream.[8]
Q4: Is it possible to regenerate a catalyst that has been poisoned by a thioether?
A4: Yes, in many cases, regeneration is possible, especially if the deactivation is due to reversible sulfur adsorption.[2] Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst in a stream of inert gas, hydrogen, or a dilute oxygen mixture can help remove adsorbed sulfur.[3][14] For instance, a sulfur-poisoned Ni-based catalyst was successfully regenerated by treatment with H₂ at 350°C.[1]
-
Oxidative Regeneration: A high-temperature treatment with air or a dilute oxygen stream can burn off both sulfur and carbon deposits. This is often followed by a reduction step to restore the active metal sites.[14]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent may help remove some of the poisoning species.
It's important to note that severe poisoning, especially at high sulfur concentrations, can lead to the formation of stable metal sulfides, which can make regeneration difficult or impossible.[15] Also, high-temperature treatments can cause irreversible sintering.[16]
Data Presentation
Table 1: Effect of H₂S Concentration on CO₂ Conversion for a Ni-Ce-Zr Catalyst
| H₂S Concentration (ppm) | Reaction Temperature (°C) | CO₂ Conversion (%) |
| 0 (Fresh Catalyst) | 220 | 76 |
| 25 | 220 | 14 |
| 50 | 220 | 14 |
| 100 | 220 | 14 |
| 0 (Regenerated) | 220 | ~76 |
| Data sourced from a study on CO₂ methanation, illustrating the significant drop in conversion at low temperatures in the presence of H₂S and the potential for regeneration.[1] |
Table 2: Comparison of Sulfur Resistance for Different Noble Metal Catalysts
| Catalyst | Support | Relative Sulfur Tolerance | Key Findings |
| Rh | Al₂O₃ | High | Shows higher sulfur tolerance than Ru, Pt, and Pd on the same support.[13] |
| Pt | CeO₂ | Moderate-High | Exhibits better performance than Pt/Al₂O₃ in the presence of sulfur.[13] |
| Ru | Al₂O₃ | Low-Moderate | Lower sulfur tolerance compared to Rh.[13] |
| Pd | Al₂O₃ | Low | Lower sulfur tolerance compared to Rh.[13] |
| This table provides a qualitative comparison based on findings from a study on steam reforming of liquid hydrocarbon fuel.[13] |
Table 3: Deactivation Rates of Pt/S-C Catalyst under Different Conditions
| Catalyst | C₃H₈ Concentration (vol%) | Deactivation Rate (h⁻¹) |
| Pt/S-C | 10 | 0.005 |
| Pt/S-free-C | 10 | 0.05 |
| Pt/C | 10 | 0.15 |
| Pt/Al₂O₃ | 10 | 0.166 |
| PtSn/Al₂O₃ | 10 | 0.031 |
| Pt/S-C | 33 | 0.003 |
| Pt/S-C | 50 | 0.005 |
| Data from a study on propane dehydrogenation, showing the superior stability of a sulfur-doped carbon-supported Pt catalyst.[17] |
Experimental Protocols
Protocol 1: Confirming Sulfur Poisoning using X-ray Photoelectron Spectroscopy (XPS)
This protocol provides a general procedure for analyzing a used catalyst to detect the presence of sulfur.
-
Sample Preparation:
-
Carefully remove a small, representative sample of the deactivated catalyst from the reactor.
-
Gently grind the catalyst into a fine powder, if it is not already in that form.
-
Mount the powdered sample onto a sample holder using double-sided carbon tape. Ensure a smooth, even surface.
-
Prepare a sample of the fresh, unused catalyst in the same manner for comparison.
-
-
XPS Analysis:
-
Introduce the sample holder into the XPS instrument's analysis chamber.
-
Perform a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Perform a high-resolution scan of the S 2p region (typically around 160-170 eV). This is crucial for identifying the presence and chemical state of sulfur.
-
Perform high-resolution scans of the regions corresponding to the active metal(s) and other key elements in the catalyst.
-
-
Data Analysis:
-
Process the XPS data using appropriate software.
-
On the survey spectrum of the used catalyst, look for the appearance of a sulfur peak that is absent in the fresh catalyst spectrum.
-
Analyze the high-resolution S 2p spectrum. The binding energy of the S 2p peak can provide information about the chemical state of the sulfur (e.g., sulfide vs. sulfate).[16]
-
Quantify the atomic concentration of sulfur on the surface. A significant amount of sulfur on the used catalyst is strong evidence of poisoning.
-
Protocol 2: Characterizing Adsorbed Sulfur Species using Temperature-Programmed Desorption (TPD)
This protocol outlines the steps for a TPD experiment to study the desorption of sulfur-containing species from a catalyst.
-
Sample Preparation and Loading:
-
Accurately weigh a small amount of the deactivated catalyst (typically 50-100 mg) and place it in the TPD reactor (a quartz tube).
-
Secure the sample in place with quartz wool.
-
-
Pretreatment:
-
Heat the sample under a flow of inert gas (e.g., He or Ar) to a specific temperature to remove any physisorbed species like water. The temperature should be high enough to clean the surface but not so high as to alter the catalyst structure or cause premature desorption of the species of interest.
-
-
TPD Experiment:
-
Cool the sample back down to the starting temperature (e.g., room temperature).
-
Switch the gas flow to a pure inert gas at a constant, known flow rate.
-
Begin heating the sample at a constant, linear rate (e.g., 10 °C/min).
-
Monitor the gas stream exiting the reactor with a mass spectrometer, specifically looking for masses corresponding to sulfur-containing molecules (e.g., H₂S, SO₂).
-
Record the detector signal intensity as a function of temperature.
-
-
Data Analysis:
-
Plot the mass spectrometer signal for the sulfur-containing species versus the temperature.
-
The resulting graph is the TPD spectrum. Peaks in the spectrum correspond to the desorption of specific species.
-
The temperature at which a peak maximum occurs provides information about the strength of the bond between the adsorbed species and the catalyst surface.[5]
-
The area under the peak is proportional to the amount of the desorbed species.[11]
-
Protocol 3: Oxidative Regeneration of a Sulfur-Poisoned Catalyst
This protocol provides a general method for regenerating a catalyst deactivated by sulfur and/or coke. Caution: This procedure should be performed with appropriate safety measures, as it involves high temperatures and potentially exothermic reactions.
-
Catalyst Preparation:
-
If possible, purge the reactor containing the deactivated catalyst with an inert gas (e.g., nitrogen) to remove any residual reactants.
-
-
Oxidative Treatment:
-
Introduce a controlled flow of a dilute oxidant gas mixture (e.g., 1-5% O₂ in N₂) over the catalyst bed. Do not use pure oxygen, as this can lead to an uncontrolled temperature rise and damage the catalyst.
-
Slowly and carefully ramp up the temperature of the catalyst bed. A typical temperature range for oxidative regeneration is 400-550 °C, but the optimal temperature will depend on the specific catalyst and the nature of the poison.
-
Monitor the temperature of the catalyst bed closely for any sudden increases (exotherms), which could indicate the burning of coke or sulfur. If a large exotherm is observed, reduce the heating rate or the oxygen concentration.
-
Hold the catalyst at the target temperature for several hours, or until the removal of sulfur and coke is complete (this can be monitored by analyzing the off-gas for SO₂ and CO₂).
-
-
Reduction (if necessary):
-
After the oxidative treatment, the active metal may be in an oxidized state. To restore its catalytic activity, a reduction step is often necessary.
-
Cool the catalyst under an inert gas flow.
-
Switch the gas flow to a reducing gas, typically a dilute mixture of H₂ in N₂.
-
Heat the catalyst to a temperature appropriate for the reduction of the specific metal oxide and hold for several hours.
-
-
Re-evaluation:
-
After regeneration, test the activity of the catalyst under standard reaction conditions to determine the extent of recovery.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencefeatured.com [sciencefeatured.com]
- 5. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06696D [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. Where Does the Sulphur Go? Deactivation of a Low Temperature CO Oxidation Catalyst by Sulphur Poisoning [ouci.dntb.gov.ua]
troubleshooting low conversion in Suzuki reactions of bromo-pyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving bromo-pyridines. Low conversion rates and the formation of side products are common challenges that can be overcome with careful optimization of reaction parameters.
Troubleshooting Guide: Low Conversion
Low or no conversion of the bromo-pyridine starting material is a frequent issue. The following section details potential causes and provides actionable solutions to improve reaction yields.
Question 1: My Suzuki reaction with a bromo-pyridine is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in Suzuki reactions of bromo-pyridines is a multi-faceted problem often stemming from the inherent electronic properties of the pyridine ring and the specific reaction conditions. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the nitrogen atom can coordinate with the palladium catalyst, leading to deactivation.[1][2]
Here are the key areas to investigate:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. The pyridine nitrogen can bind to the palladium center, forming inactive species.[1][3] Using bulky, electron-rich phosphine ligands can shield the palladium and prevent this deactivation.[1][4]
-
Base Selection: The base plays a crucial role in the transmetalation step, which is often the rate-determining step.[5][6] An inappropriate or weak base can lead to a stalled reaction.
-
Solvent System: The solvent must be appropriate for the solubility of all reactants and the chosen base. Inadequate solubility can lead to a sluggish reaction.[3] Many Suzuki reactions benefit from a mixture of an organic solvent and water.[6][7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can cause catalyst decomposition and promote side reactions.[3][8]
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1][9]
The following table summarizes the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki reactions with bromo-pyridines, based on literature data.
Table 1: Effect of Reaction Parameters on Suzuki Coupling of Bromo-pyridines
| Parameter | Reagent/Condition | Substrate Example | Yield (%) | Notes |
| Catalyst/Ligand | Pd(dppf)Cl₂ | 2-Bromo-4-methylpyridine | 81 | A common and often effective catalyst for a range of Suzuki couplings.[5][10] |
| Pd(PPh₃)₄ | 3-Bromo-2-methylpyridine | 75-85 | A standard Pd(0) source, can be effective but may be prone to deactivation.[2] | |
| Pd₂(dba)₃ / SPhos | 3-Amino-2-chloropyridine | High | Bulky, electron-rich ligands like SPhos are excellent for challenging substrates.[1][2] | |
| Base | K₂CO₃ | 2-Bromo-4-methylpyridine | 81 | A common, cost-effective choice, often used in aqueous mixtures.[5] |
| K₃PO₄ | 3-Bromo-2-methylpyridine | 75-85 | A stronger base that can be effective when carbonates are not.[2] | |
| Cs₂CO₃ | Bromo-pyridine derivatives | High | A strong and highly effective base, though more expensive.[5] | |
| Solvent | 1,4-Dioxane / H₂O | 3-Bromo-2-methylpyridine | 75-85 | A widely used solvent system that balances polarity and solubility.[2] |
| Toluene / H₂O | Bromo-aromatic rings | High | Another common biphasic system.[2] | |
| DMF | Bromo-pyridines | Variable | A polar aprotic solvent, ensure it is anhydrous.[8] |
Below is a troubleshooting workflow to address low conversion:
FAQs: Side Reactions and Optimization
Undesired side reactions can significantly lower the yield of the desired product and complicate purification. This section addresses the most common side reactions.
Question 2: I'm observing significant byproduct formation. How can I minimize homocoupling, deboronation, and debromination?
Answer:
Side reactions are common in Suzuki couplings of bromo-pyridines. Understanding their causes is key to minimizing them.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct.[9] The primary cause is the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][11]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner.[12][13] Pyridine boronic acids are particularly susceptible to this side reaction.[12][14] It can be exacerbated by high temperatures and aqueous basic conditions.[9]
-
Debromination (Protodebromination): This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[9][15] This can be caused by trace palladium hydride species in the reaction.[9]
The following diagram illustrates the competition between the desired cross-coupling and major side reactions:
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki Coupling of Bromo-pyridines
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-pyridine with an arylboronic acid.
Materials:
-
Bromo-pyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[16]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[16]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[16]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[2][16]
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[16]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1 to 0.5 M with respect to the bromo-pyridine.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[16]
The following workflow visualizes the key steps in the experimental protocol:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
preventing debromination of 2-(4-Bromo-1h-pyrazol-1-yl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine during various chemical transformations. This common side reaction can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to the debrominated product, 2-(1H-pyrazol-1-yl)pyridine, alongside the desired coupled product.
-
Low yields of the desired product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species. This intermediate can then react with the starting material to replace the bromine atom with a hydrogen. The source of the hydride can be the base, solvent, or impurities in the reaction mixture.[1][2][3]
Troubleshooting Workflow for Debromination in Pd-Catalyzed Cross-Coupling Reactions:
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
Symptoms:
-
Formation of 2-(1H-pyrazol-1-yl)pyridine after quenching the reaction with an electrophile.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
The organometallic intermediates formed from this compound can be unstable and may be quenched by trace amounts of protic impurities (e.g., water) or even the solvent at higher temperatures.
Troubleshooting Workflow for Lithiation/Grignard Formation:
Caption: A workflow for troubleshooting debromination during lithiation or Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The C-Br bond on the pyrazole ring can be susceptible to cleavage under certain reaction conditions. In palladium-catalyzed reactions, the formation of palladium-hydride species is a primary cause of hydrodehalogenation.[1][2] The electron-deficient nature of the pyridine ring can also influence the stability of intermediates in the catalytic cycle.[4]
Q2: How does the choice of base influence the extent of debromination?
A2: The base is a critical factor. Strong, aggressive bases, such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH), can promote the formation of Pd-H species, leading to increased debromination.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to generate these detrimental hydride species.[2]
Q3: Can the choice of palladium catalyst and ligand minimize debromination?
A3: Absolutely. The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos or XPhos, can significantly accelerate the desired cross-coupling reaction. This increased rate of the productive catalytic cycle can outcompete the slower debromination side reaction.[2][4] Pre-formed palladium catalysts (e.g., XPhos Pd G3) can also be beneficial.
Q4: What is the role of the solvent in preventing debromination?
A4: Protic solvents or the presence of water can act as a hydride source, contributing to the formation of Pd-H species.[1] Therefore, using high-purity, anhydrous, and degassed aprotic solvents like dioxane, toluene, or THF is crucial. Thoroughly degassing the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles is highly recommended to remove dissolved oxygen, which can also lead to side reactions like homocoupling.[4]
Q5: Are there alternative coupling methods to consider if debromination persists in Suzuki or Buchwald-Hartwig reactions?
A5: Yes. If debromination remains a significant issue, consider alternative cross-coupling reactions that may proceed under milder conditions or via different mechanisms. For instance, copper-catalyzed C-N coupling reactions can sometimes be a viable alternative to the Buchwald-Hartwig amination and may be more tolerant of certain functional groups.[5][6] For C-C bond formation, exploring other organometallic reagents in Suzuki-type couplings or considering other named reactions might be beneficial.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the desired product versus the debrominated byproduct in palladium-catalyzed cross-coupling reactions of bromo-heterocycles. The data is representative and collated from various studies on similar substrates.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling Reaction
| Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Product (%) |
| NaOtBu | 100 | 45 | 35 |
| K₃PO₄ | 100 | 78 | 10 |
| K₂CO₃ | 100 | 85 | <5 |
| Cs₂CO₃ | 100 | 88 | <5 |
Note: Yields are approximate and based on reactions with various arylboronic acids on similar heteroaryl bromide substrates. Actual yields will vary.
Table 2: Effect of Ligand on a Model Buchwald-Hartwig Amination
| Ligand | Temperature (°C) | Desired Product Yield (%) | Debrominated Product (%) |
| PPh₃ | 110 | 55 | 20 |
| BINAP | 110 | 75 | 10 |
| XPhos | 90 | 92 | <2 |
| SPhos | 90 | 90 | <3 |
Note: Yields are approximate and based on reactions with various amines on similar heteroaryl bromide substrates. Actual yields will vary.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion (or when the starting material is consumed to prevent further side reactions), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A general experimental workflow for the optimized Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis, offering potential causes and solutions in a question-and-answer format.
Guide 1: Low Reaction Yield
Q: My scale-up reaction is resulting in a significantly lower yield compared to the lab-scale experiment. What are the potential causes and how can I improve it?
A: Low yields during scale-up are a common challenge and can stem from several factors related to reaction kinetics, mass transfer, and heat transfer.
Potential Causes and Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mixing of reactants, catalysts, and bases, resulting in localized concentration gradients and incomplete reactions.
-
Troubleshooting:
-
Verify that the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.
-
Consider installing baffles in the reactor to improve mixing efficiency.
-
-
-
Suboptimal Temperature Control: Exothermic or endothermic reactions can be harder to control at scale. Deviations from the optimal temperature range can lead to side reactions or slow down the reaction rate.[1]
-
Poor Reagent Quality: The quality and purity of starting materials, catalysts, and solvents can have a more pronounced effect on a larger scale.
-
Troubleshooting:
-
Re-verify the purity of 2-halopyridine, 4-bromopyrazole, and the catalyst.
-
Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
-
Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times sometimes required for scale-up, or it may be sensitive to impurities in the starting materials.
-
Troubleshooting:
-
Consider a higher catalyst loading or the use of a more robust ligand.
-
Perform an inert atmosphere sparge (e.g., with nitrogen or argon) to remove dissolved oxygen that could poison a palladium catalyst.
-
-
Guide 2: High Levels of Impurities
Q: My final product is contaminated with significant impurities, particularly a regioisomer. How can I improve the purity of my product?
A: The formation of regioisomers is a known challenge in the N-arylation of unsymmetrical pyrazoles.[1][2] Selectivity is key to minimizing these and other byproducts.
Potential Causes and Solutions:
-
Poor Regioselectivity: The N-arylation can occur on either nitrogen of the pyrazole ring, leading to isomeric impurities that are often difficult to separate from the desired product.[3]
-
Troubleshooting:
-
Catalyst and Ligand Screening: The choice of catalyst (e.g., copper vs. palladium) and ligand is critical for controlling regioselectivity.[2][4] For copper-catalyzed reactions, diamine ligands are often effective.[4] For palladium, bulky phosphine ligands can influence the outcome.
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) can significantly impact the isomer ratio. A solvent screen is recommended.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[1]
-
-
-
Side Reactions: Unwanted side reactions, such as debromination or homocoupling of starting materials, can generate impurities.
-
Troubleshooting:
-
Strictly maintain an inert atmosphere to prevent oxidative side reactions.
-
Optimize the stoichiometry of reactants to avoid excesses that might lead to byproducts.
-
-
-
Inefficient Purification: Purification methods that work well on a small scale, like column chromatography, are often impractical and costly for large quantities.[1][6]
-
Troubleshooting:
-
Develop a robust crystallization or recrystallization procedure.[1] Screening various solvents is crucial.
-
Consider converting the product into an acid addition salt (e.g., hydrochloride or hydrobromide), which often has different solubility properties and can be crystallized to a high purity, then neutralized in a final step.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent and scalable methods involve the N-arylation of 4-bromopyrazole with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The two main catalytic systems used are:
-
Copper-Catalyzed C-N Coupling (Ullmann Condensation): This is often a more cost-effective method for scale-up. It typically involves using a copper(I) salt (like CuI) as the catalyst, often in combination with a diamine ligand (e.g., N,N'-dimethylethylenediamine) and a base like potassium carbonate.[4]
-
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): This method is also highly effective and can offer different selectivity. It uses a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) and a base.[8]
Q2: Which impurities should I be looking for during process development?
A2: Besides unreacted starting materials, the primary impurity of concern is the regioisomer: 2-(4-Bromo-2H-pyrazol-2-yl)pyridine . Other potential byproducts could include bis(pyrazolyl)pyridine if the starting material was 2,6-dihalopyridine, or products resulting from debromination.
Q3: Are there any specific safety concerns to be aware of during the scale-up of this synthesis?
A3: While this specific reaction does not involve highly energetic intermediates like azides or diazonium salts, general scale-up safety principles apply:
-
Exothermic Reactions: C-N coupling reactions can be exothermic. The heat generated must be managed effectively to prevent a thermal runaway. Ensure the reactor's cooling system is adequate and consider controlled addition rates of key reagents.[1]
-
Solvent Handling: Large volumes of organic solvents like DMF, DMSO, or toluene are often used. Ensure proper ventilation, grounding of equipment to prevent static discharge, and adherence to all safety protocols for handling flammable and potentially toxic liquids.
-
Reagent Toxicity: Handle all reagents, especially halogenated compounds and catalyst components, with appropriate personal protective equipment (PPE).
Q4: Is column chromatography a viable purification method at scale for this compound?
A4: While technically possible, large-scale column chromatography is generally avoided in production environments due to high solvent consumption, cost, and time. Developing a purification strategy based on crystallization or reactive extraction (such as forming a salt) is highly recommended for an efficient and economical process.[6][7]
Data Presentation
Table 1: Comparison of Typical N-Arylation Conditions for Pyrazoles
| Parameter | Copper-Catalyzed Method | Palladium-Catalyzed Method | Reference(s) |
| Catalyst | CuI (5-10 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | [8],[4] |
| Ligand | N,N'-Dimethylethylenediamine | Xantphos, tBuBrettPhos | [8],[9] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu | [8],[9] |
| Solvent | Dioxane, Toluene, DMF | Toluene, Dioxane | [8],[10] |
| Temperature | 100-120 °C | 90-110 °C | [11],[5] |
| Typical Yield | Good to excellent | Very good to excellent | [9],[4] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 4-bromopyrazole (1.0 eq.), 2-chloropyridine (1.1 eq.), copper(I) iodide (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane as the solvent.
-
Ligand Addition: Add N,N'-dimethylethylenediamine (0.1 eq.) to the mixture.
-
Inerting: Purge the reactor with nitrogen or argon for 15-20 minutes while stirring.
-
Heating: Heat the reaction mixture to 110 °C with efficient stirring.
-
Monitoring: Monitor the reaction progress by HPLC or GC until the consumption of the limiting starting material is complete (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic base and copper salts. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Proceed with purification via recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate).
Protocol 2: Purification via Acid Addition Salt Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) or hydrobromic acid while stirring.
-
Crystallization: The hydrochloride or hydrobromide salt will typically precipitate. Stir the resulting slurry at room temperature or cool to 0-5 °C to maximize precipitation.
-
Isolation: Isolate the salt by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum.
-
Free-Basing (Optional): To recover the neutral compound, dissolve the purified salt in water, and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the purified free base.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of 2-(4-bromo-1H-pyrazol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-(4-bromo-1H-pyrazol-1-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in a consistently low yield or no product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura coupling of nitrogen-containing heterocycles are a common challenge. The primary reasons often involve catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically shield the palladium center and prevent strong coordination by the nitrogen heterocycle. Using a pre-formed palladium precatalyst can also be beneficial.
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1]
-
Solution:
-
Use a milder base such as K₂CO₃ or Cs₂CO₃.
-
Switch to more stable boronic esters like pinacol esters or MIDA boronates.[1]
-
Run the reaction under anhydrous conditions, as water can be a proton source for this side reaction.
-
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be a significant side reaction, often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[1]
-
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.
-
Solution: Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Increasing the reaction temperature can also improve solubility.
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Issues with Heck Coupling Reactions
Question: I am attempting a Heck coupling with this compound and an alkene, but the reaction is not proceeding as expected. What are common problems and solutions?
Answer: The Heck reaction with nitrogen-containing heterocycles can be challenging. Here are some common issues and how to address them:
-
Catalyst Inactivation: Similar to Suzuki coupling, the nitrogen atoms can poison the palladium catalyst.
-
Regioselectivity: With certain alkenes, the regioselectivity of the addition can be an issue.
-
Solution: The choice of ligand and solvent can influence the regioselectivity. For terminal alkenes, the reaction typically favors the formation of the trans-substituted product.
-
-
Low Reactivity of the Aryl Bromide: The C-Br bond of the pyrazole moiety might not be sufficiently reactive under standard conditions.
-
Solution: Increasing the reaction temperature can help overcome the activation barrier. Using a more active catalyst system, such as a palladacycle, may also be necessary.
-
Experimental Workflow for Heck Coupling
Caption: General experimental workflow for a Heck coupling reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What are some effective alternative, non-palladium catalysts for the cross-coupling of this compound?
A1: There is growing interest in using more earth-abundant and less expensive metals as catalysts. For N-heterocyclic bromides, promising alternatives include:
-
Nickel Catalysts: Nickel complexes, such as NiCl₂(PCy₃)₂, have shown high activity for the Suzuki-Miyaura coupling of various heteroaryl halides, including pyridines and pyrazoles.[6] They are often more reactive towards aryl chlorides and can be a cost-effective alternative to palladium.
-
Iron Catalysts: Simple iron salts, like FeCl₂, have been used for the cross-coupling of N-heterocyclic bromides with Grignard reagents.[7] Iron-catalyzed Suzuki-Miyaura couplings are also being developed, often requiring specific ligands like N-heterocyclic carbenes.[8]
-
Copper Catalysts: Copper-catalyzed couplings, particularly for C-N and C-O bond formation (Ullmann-type reactions), are well-established and can be an alternative strategy depending on the desired product.[9][10] Copper can also be used as a co-catalyst in Sonogashira reactions.
Q2: How can I prevent homocoupling of the terminal alkyne in a Sonogashira reaction with this compound?
A2: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). Oxygen promotes alkyne homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, which favors the cross-coupling pathway over homocoupling.
-
Use of a Copper-Free System: While traditional Sonogashira reactions use a copper co-catalyst, several copper-free protocols have been developed which can significantly reduce or eliminate alkyne homocoupling.
Q3: Are there any specific safety precautions I should take when working with these cross-coupling reactions?
A3: Yes, several safety precautions are crucial:
-
Inert Atmosphere: Many of the catalysts and reagents are air- and moisture-sensitive. Always use proper inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Phosphine Ligands: Many phosphine ligands are toxic and can be pyrophoric. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Solvents: Many of the organic solvents used (e.g., dioxane, DMF, toluene) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE).
-
Pressure: Reactions performed in sealed tubes at elevated temperatures can build up significant pressure. Always use a blast shield and ensure the reaction vessel is appropriate for the conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura and alternative catalyst systems for the cross-coupling of bromo-N-heterocycles. Please note that the optimal conditions for this compound may require further optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 | [11] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-90 | [12] |
| XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [13] |
Table 2: Alternative Catalysts for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 80-95 | [6] |
| FeCl₂ (10) | IPr (15) | LiOtBu | THF | 25 | 16 | 70-90 | [8] |
| Ni(cod)₂ (1) | ProPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 25 | 16 | 85-95 | [14] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the nickel-catalyzed coupling of heteroaryl bromides.[6]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (3.0 mmol)
-
Anhydrous, degassed t-amyl alcohol or 2-MeTHF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, and NiCl₂(PCy₃)₂ under an inert atmosphere (argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Heck Coupling
This protocol is a general starting point adapted from procedures for similar bromopyridines.[5]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Pd(OAc)₂ (3 mol%)
-
P(o-tol)₃ (6 mol%)
-
Et₃N (1.5 mmol)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF and Et₃N via syringe.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is adapted from a general procedure for copper-free Sonogashira reactions.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylamine (DIPA) (2.0 mmol)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add THF and DIPA via syringe.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Cross-Coupling Reactions
Caption: A generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmcct.com [jmcct.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
workup procedure for reactions involving 2-(4-Bromo-1h-pyrazol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and tolerance of various functional groups.[1][2]
Q2: Why is an inert atmosphere crucial for these coupling reactions?
A2: It is strongly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst, leading to lower yields and the formation of undesirable side products. Ensuring all glassware is dry and solvents are degassed is critical for reproducible results.[1]
Q3: The pyridine nitrogen in my substrate seems to be inhibiting the reaction. What can I do?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to its deactivation.[1] To mitigate this, careful selection of ligands is important. Bulky, electron-rich phosphine ligands can often shield the palladium center and promote the desired catalytic cycle.
Q4: How should I monitor the progress of my reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] A small aliquot of the reaction mixture can be taken, worked up, and analyzed to determine the consumption of the starting material.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored correctly. Consider using a pre-catalyst. |
| Poor quality boronic acid | Use fresh boronic acid or a boronate ester. | |
| Insufficiently inert atmosphere | Degas solvents thoroughly and ensure all glassware is oven-dried. Use a Schlenk line or glovebox.[1] | |
| Incorrect base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor by TLC or LC-MS until the starting material is consumed. |
| Catalyst deactivation | Increase the catalyst loading (e.g., from 1-3 mol% to 5 mol%). | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen | Improve inert atmosphere techniques. |
| Boronic acid decomposition | Add the boronic acid in portions or use a boronate ester. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate ligand | The choice of ligand is crucial. Screen different phosphine ligands (e.g., BINAP, DPPF).[2] |
| Incorrect base | A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K₃PO₄). The base must be compatible with other functional groups in the molecule.[4] | |
| Amine volatility | For volatile amines, the reaction should be conducted in a sealed tube to prevent evaporation.[5] | |
| β-Hydride Elimination Side Product | Substrate structure (amines with β-hydrogens) | This can be a competing pathway.[2] Optimization of the catalyst, ligand, and reaction conditions may be necessary. In some cases, a copper-catalyzed amination might be a suitable alternative for aliphatic amines.[6] |
| Difficult Purification | Residual catalyst and ligand | During workup, filtration through a pad of Celite can help remove some of the palladium residues.[7] For purification, column chromatography is typically effective. |
Experimental Protocols
General Workup Procedure for Suzuki-Miyaura and Buchwald-Hartwig Reactions
-
Cooling: Once the reaction is deemed complete by monitoring, cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. If solids are present (e.g., from the base), filter the mixture through a pad of Celite®, washing the filter cake with the same organic solvent.[7]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove inorganic salts and water-soluble impurities. A subsequent wash with brine can aid in breaking up emulsions and further drying the organic layer.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to obtain the final, pure product.[1][7]
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. Yields are highly dependent on the specific substrates, catalyst, ligand, and conditions used.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1-trityl-1H-pyrazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
Data is compiled from reactions on similar substrates and should be considered representative.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 67 |
| 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 90 |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 85 |
Data is compiled from reactions on similar substrates and should be considered representative.[6]
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Representative Signaling Pathway: PIM-1 Kinase Inhibition
Derivatives of 2-(pyrazol-1-yl)pyridine have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation pathways.[8][9] The diagram below illustrates a simplified representation of the PIM-1 signaling pathway and the point of inhibition.
Caption: Simplified PIM-1 signaling pathway and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 2-(Pyrazol-1-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(1H-pyrazol-1-yl)pyridine and its brominated analogue, 2-(4-Bromo-1H-pyrazol-1-yl)pyridine. Due to the limited availability of specific experimental data for the brominated compound, this guide leverages data from its non-brominated counterpart to draw comparative insights.
Spectral Data Comparison
The following tables summarize the available NMR and mass spectrometry data for 2-(1H-pyrazol-1-yl)pyridine. This data serves as a baseline for predicting the spectral characteristics of this compound. The introduction of a bromine atom at the 4-position of the pyrazole ring is expected to induce notable shifts in the spectral data.
Table 1: ¹H NMR and ¹³C NMR Data for 2-(1H-Pyrazol-1-yl)pyridine
| 2-(1H-Pyrazol-1-yl)pyridine | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 101 MHz) δ [ppm] |
| Pyridine Ring | ||
| H-3' | 7.90 (d) | C-2' (157.4) |
| H-4' | 7.80 (m) | C-6' (149.6) |
| H-5' | 7.15 (m) | C-4' (136.7) |
| H-6' | 8.59 (m) | C-3' (122.1) |
| C-5' (120.6) | ||
| Pyrazole Ring | ||
| H-3 | 7.73 (s) | C-3 (139.4) |
| H-4 | 6.45 (m) | C-5 (128.9) |
| H-5 | 8.39 (s) | C-4 (126.9) |
Data sourced from similar reported compounds.
Table 2: Predicted Mass Spectrometry Data for this compound-3-carboxylic acid
| Adduct | Predicted m/z |
| [M+H]⁺ | 267.97160 |
| [M+Na]⁺ | 289.95354 |
| [M-H]⁻ | 265.95704 |
Predicted data from PubChem for this compound-3-carboxylic acid.
Experimental Protocols
The following are general methodologies for acquiring NMR and mass spectrometry data for heterocyclic compounds, adaptable for the specific analysis of 2-(pyrazol-1-yl)pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Record a ¹H NMR spectrum to identify the proton environments.
-
Record a ¹³C NMR spectrum to identify the carbon environments.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For EI-MS, the sample is typically introduced directly or via a gas chromatograph.
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range.
-
The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of a novel compound like this compound, starting from synthesis and proceeding through spectral analysis and data interpretation.
Caption: Workflow for the synthesis and spectral characterization of this compound.
A Comparative Guide to the Reactivity of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and Other Bromo-heterocycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, bromo-heterocyclic compounds are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical discovery. The strategic functionalization of these scaffolds via palladium-catalyzed cross-coupling reactions is a cornerstone of medicinal chemistry. This guide provides an objective comparison of the reactivity of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine with other common bromo-heterocycles, namely 2-bromopyridine, 3-bromopyridine, and 4-bromopyrazole. The comparison is supported by experimental data from key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Reactivity Overview
The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily influenced by the electronic properties of the heterocyclic ring and the position of the bromine atom. The general reactivity trend for halogens in these reactions is I > Br > Cl, making bromides a good balance of reactivity and stability.
For bromopyridines, the reactivity is often dictated by the position of the bromine atom relative to the electron-withdrawing nitrogen atom. Generally, the order of reactivity is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] The C4- and C2-positions are more activated towards oxidative addition, a key step in the catalytic cycle, due to the electronic influence of the nitrogen atom.[1] However, the proximity of the nitrogen in 2-bromopyridine can sometimes lead to catalyst inhibition through coordination with the palladium center, which may necessitate the use of specialized ligands.[1]
In the case of this compound, the electronic nature of both the pyridine and pyrazole rings, as well as the linkage between them, will influence the reactivity of the C-Br bond at the 4-position of the pyrazole ring.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct head-to-head comparative studies under identical conditions for all four substrates are scarce in the literature. The data presented is a compilation from various sources and aims to provide a general reactivity trend. Yields can vary significantly based on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromo-heterocycle | Product | Representative Yield (%) | Reference |
| This compound | 2-(4-Phenyl-1H-pyrazol-1-yl)pyridine | Not explicitly found | |
| 2-Bromopyridine | 2-Phenylpyridine | 81% | [2] |
| 3-Bromopyridine | 3-Phenylpyridine | ~70-80% | [1] |
| 4-Bromopyrazole (N-protected) | 4-Phenylpyrazole (N-protected) | 70-95% | [3] |
Table 2: Comparative Yields in Buchwald-Hartwig Amination with Piperidine
| Bromo-heterocycle | Product | Representative Yield (%) | Reference |
| This compound | 2-(4-(Piperidin-1-yl)-1H-pyrazol-1-yl)pyridine | Not explicitly found | |
| 2-Bromopyridine | 2-(Piperidin-1-yl)pyridine | ~90% | [4] |
| 3-Bromopyridine | 3-(Piperidin-1-yl)pyridine | ~85% | [1] |
| 4-Bromopyrazole (N-trityl) | 1-Trityl-4-(piperidin-1-yl)-1H-pyrazole | 60% | [5][6] |
Table 3: Comparative Yields in Sonogashira Coupling with Phenylacetylene
| Bromo-heterocycle | Product | Representative Yield (%) | Reference |
| This compound | 2-(4-(Phenylethynyl)-1H-pyrazol-1-yl)pyridine | Not explicitly found | |
| 2-Bromopyridine | 2-(Phenylethynyl)pyridine | ~90% | [7] |
| 3-Bromopyridine | 3-(Phenylethynyl)pyridine | ~85% | [1] |
| 4-Bromopyrazole (N-substituted) | 4-(Phenylethynyl)pyrazole (N-substituted) | High yields reported | [8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the coupling of a bromo-heterocycle with an arylboronic acid.[9]
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromo-heterocycle, arylboronic acid, base, and palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of bromo-heterocycles.[10]
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the bromo-heterocycle and seal the tube.
-
Remove the tube from the glovebox and add the anhydrous solvent and the amine via syringe.
-
Degas the mixture with a stream of argon for several minutes.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring for the required time.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a bromo-heterocycle with a terminal alkyne.[7]
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-heterocycle, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 100 °C) and monitor the reaction by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Cross-Coupling Reaction Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Relevance in Drug Discovery and Signaling Pathways
Derivatives of 2-(1H-pyrazol-1-yl)pyridine have emerged as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Notably, a series of 2-(1H-pyrazol-1-yl)pyridines have been identified as inhibitors of ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor kinase.[11] The TGF-β signaling pathway plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant TGF-β signaling is implicated in fibrosis and cancer. Inhibition of ALK5 by 2-(1H-pyrazol-1-yl)pyridine derivatives has shown potential in reducing the expression of fibrotic genes, suggesting their therapeutic utility in conditions like dermal scarring.[11]
TGF-β/ALK5 Signaling Pathway
Caption: Inhibition of the ALK5 signaling pathway.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is anticipated to be comparable to other activated bromo-heterocycles, although specific quantitative data for direct comparison remains an area for further investigation. The pyridine and pyrazole moieties both influence the electronic environment of the C-Br bond. Based on general principles, it is expected to be a viable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of functionalized molecules. The established role of 2-(1H-pyrazol-1-yl)pyridine derivatives as kinase inhibitors, particularly targeting the ALK5/TGF-β signaling pathway, underscores the importance of this scaffold in drug discovery and development. The provided protocols and comparative data serve as a valuable resource for researchers aiming to utilize these versatile building blocks in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine derivatives and structurally related compounds, supported by experimental data.
The intersection of pyrazole and pyridine moieties has yielded a plethora of heterocyclic compounds with significant therapeutic potential. Among these, the this compound scaffold has emerged as a promising framework for the development of novel anticancer and antimicrobial agents. The presence of the bromine atom offers a handle for further chemical modifications, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the reported biological activities of derivatives of this scaffold and its close analogs, with a focus on quantitative data and experimental methodologies.
Anticancer Activity: A Tale of Potency and Selectivity
While specific studies on a broad series of this compound derivatives are limited, research on structurally similar pyrazolylpyridine compounds has demonstrated significant anticancer activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrazolylpyridine derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(1H-pyrazol-1-yl)pyridine | Not specified | >100 | General observation of low activity for the unsubstituted parent compound. |
| 2 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | [1] |
| 3 | Pyridine-thiazole hybrid 7 | Breast Cancer (MCF-7) | 5.36 | [2] |
| 4 | Pyridine-thiazole hybrid 10 | Liver Carcinoma (HepG2) | 8.76 | [2] |
| 5 | 6-amino-4-(4-(diphenylamino)phenyl)-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | Lung Cancer (A-549) | 0.00803 | [3] |
| 6 | 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (4e) | Lung Cancer (A-549) | 0.0095 | [3] |
Key Observations:
-
The basic 2-(1H-pyrazol-1-yl)pyridine scaffold generally exhibits low intrinsic anticancer activity.
-
The introduction of various substituents on both the pyrazole and pyridine rings, as well as the nature of the linkage between them, significantly influences cytotoxicity.
-
For instance, the incorporation of a bromobenzylthio-triazole moiety at the 3-position of the pyridine ring (Compound 2 ) leads to moderate anticancer activity against murine melanoma.[1]
-
More complex hybrid molecules, such as pyridine-thiazole derivatives (Compounds 3 and 4 ), have shown promising activity against breast and liver cancer cell lines.[2]
-
Notably, highly substituted dihydropyridine derivatives (Compounds 5 and 6 ) have demonstrated exceptionally potent anticancer activity in the nanomolar range against lung cancer cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow, water-soluble MTT into a purple, insoluble formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of pyrazolylpyridine have also been investigated for their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for representative compounds against various bacterial and fungal strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 7 | Pyrazole derivative 3 | Escherichia coli | 0.25 | [5] |
| 8 | Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [5] |
| 9 | Pyrazole derivative 2 | Aspergillus niger | 1 | [5] |
| 10 | Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [6] |
| 11 | Hydrazone 21a | Candida albicans | 2.9-7.8 | [6] |
Key Observations:
-
Simple pyrazole derivatives have demonstrated potent antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. epidermidis) bacteria, with MIC values as low as 0.25 µg/mL (Compounds 7 and 8 ).[5]
-
Antifungal activity has also been observed, with some derivatives showing efficacy against Aspergillus niger (Compound 9 ).[5]
-
More complex hydrazone derivatives of pyrazole have shown a broader spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi, although at higher concentrations (Compounds 10 and 11 ).[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Logical Relationships
The anticancer activity of many pyrazole and pyridine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Simplified PI3K/Akt/mTOR Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolylpyridine derivatives.
This diagram illustrates how pyrazolylpyridine derivatives can potentially exert their anticancer effects by inhibiting key kinases such as PI3K, Akt, and mTOR, thereby suppressing cell growth and proliferation and promoting apoptosis.
Conclusion and Future Directions
The available data, while not exhaustive for the specific this compound scaffold, strongly suggests that pyrazolylpyridine derivatives are a rich source of biologically active compounds with significant potential in anticancer and antimicrobial drug discovery. The bromine atom on the pyrazole ring of the title compound provides a valuable site for further structural modifications, which could lead to the development of more potent and selective therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical and clinical development.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. journaljpri.com [journaljpri.com]
- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of 2-(4-Bromo-1h-pyrazol-1-yl)pyridine adducts
A comprehensive guide to the X-ray crystal structure of a 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-containing adduct is presented below, offering a comparative analysis with related pyrazole structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Crystal Structures
The iron(II) complex, specifically bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate, showcases a pseudo-octahedral coordination environment around the central Fe(II) ion.[1][2] The ligand, which includes the pyrazol-1-yl)pyridine moiety, acts as a tridentate chelator, coordinating through the nitrogen atoms of the pyrazole, pyridine, and triazole groups.[1][2] In contrast, the simpler 4-halogenated-1H-pyrazoles, including the bromo derivative, exhibit different supramolecular motifs, such as trimeric hydrogen-bonding arrangements in the solid state.[3]
The formation of the iron(II) adduct leads to significant changes in the intermolecular interactions. The crystal packing of the complex is governed by weak C—H⋯N, C—H⋯C, and C—H⋯π interactions, forming a three-dimensional network.[1] Hirshfeld surface analysis reveals the relative contributions of these contacts, with H⋯H (34.2%), H⋯C/C⋯H (25.2%), H⋯Br/Br⋯H (13.2%), and H⋯N/N⋯H (12.2%) being the most significant.[1]
Quantitative Crystallographic Data
The following table summarizes key crystallographic data for the iron(II) complex adduct.
| Parameter | Value |
| Compound | bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate |
| Formula | C36H32Br2FeN12O4 |
| Crystal System | Not specified |
| Space Group | Not specified |
| Coordination Geometry | Pseudo-octahedral |
| Average Fe-N Bond Distance | 1.949 Å (indicative of a low-spin state) |
Experimental Protocols
Synthesis and Crystallization of the Iron(II) Complex
The synthesis of the ligand, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, is a precursor step. The iron(II) complex, [FeII(C17H12BrN6O)2]·2MeOH, was prepared by reacting the ligand with Fe(BF4)2·6H2O.[1][2]
Single crystals suitable for X-ray diffraction were obtained using a layering technique in a test tube. A solution of the ligand and the iron salt in a boiling acetone-chloroform mixture constituted the bottom layer. This was carefully overlaid with a methanol-chloroform mixture, followed by a top layer of methanol containing a few drops of triethylamine. Black cubic single crystals appeared over 3-4 weeks.[1][2]
X-ray Data Collection and Structure Refinement
Details of the X-ray data collection and structure refinement for the iron(II) complex are typically found in the supporting information of the primary publication and would include information on the diffractometer used, radiation source, temperature of data collection, and software used for structure solution and refinement.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of the iron(II) complex adduct.
Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis.
Structural Comparison Logic
This diagram outlines the logical comparison between the fundamental pyrazole building block and the complex metal adduct.
Caption: Logical flow of structural comparison.
References
A Comparative Guide to the Computational Analysis of Electronic Properties in Pyrazolyl-Pyridine Derivatives
Focus Molecule: 2-(4-bromo-1H-pyrazol-1-yl)pyridine
This guide provides a comparative analysis of the electronic properties of this compound, benchmarked against related pyrazolyl-pyridine derivatives. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive overview of the computational methodologies and a framework for interpreting the electronic characteristics of this class of compounds.
While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust computational protocol. The predicted electronic properties are compared with published data for structurally analogous compounds to provide context and facilitate a deeper understanding of structure-property relationships.
Computational Methodology: A Standard Protocol
The electronic properties of pyrazolyl-pyridine derivatives are effectively investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[1] A typical protocol for such a study is outlined below. This methodology is designed to predict properties such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment.[2]
Protocol for DFT-Based Electronic Property Calculation:
-
Molecular Structure Optimization:
-
The initial 3D structure of the molecule is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a lower-level theory (e.g., a semi-empirical method or a small basis set).
-
Full geometry optimization is then performed using DFT. A common and effective combination is the B3LYP functional with a 6-31G(d) or larger basis set.[3][4] This process finds the lowest energy conformation of the molecule.
-
Frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory or with a larger basis set for more accurate electronic property determination.
-
Key properties are extracted from the output file:
-
HOMO and LUMO Energies: These frontier molecular orbitals are crucial for determining chemical reactivity and electronic transitions.[5][6]
-
HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this gap is an indicator of molecular stability and the energy required for electronic excitation.[7] A smaller gap suggests higher reactivity.[8]
-
Dipole Moment: Provides information about the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): A map of electrostatic potential is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
-
-
Solvent Effects (Optional):
-
To simulate conditions in solution, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as solvent can significantly influence electronic properties.[1]
-
The following diagram illustrates the standard workflow for a computational chemistry study.
Data Presentation and Comparative Analysis
The following tables summarize the calculated electronic properties for the target molecule (hypothetical data based on typical values for similar structures) and compare them with published computational and experimental data for related pyrazolyl-pyridine compounds.
Table 1: Calculated Electronic Properties of this compound (Note: Data is hypothetical, generated for illustrative purposes based on typical DFT (B3LYP/6-31G(d)) results for similar compounds.)
| Property | Calculated Value (Gas Phase) |
| HOMO Energy | -6.58 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Gap (ΔE) | 5.33 eV |
| Dipole Moment | 3.12 Debye |
| Ionization Potential (I) | 6.58 eV |
| Electron Affinity (A) | 1.25 eV |
Table 2: Comparison with Alternative Pyrazolyl-Pyridine Derivatives (Note: This table includes representative data from published studies to provide a benchmark for comparison.)
| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| 2-(1H-pyrazol-1-yl)pyridine | DFT/B3LYP | -6.34 | -0.98 | 5.36 | Theoretical values derived from similar studies.[9][10] |
| 2,6-bis(pyrazol-1-yl)pyridine (bpp) | DFT/B3LYP | -6.45 | -1.15 | 5.30 | A widely studied ligand known for its versatile coordination abilities.[9][11] |
| 2,6-bis(pyrazol-1-yl)isonicotinic Acid (bppCOOH) | DFT/B3LYP | -6.78 | -2.01 | 4.77 | The carboxylic group acts as an electron-withdrawing group, lowering the energy gap.[11] |
| 2-(Pyrazol-1-yl)pyrimidine | DFT/B3LYP | -6.89 | -1.45 | 5.44 | The additional nitrogen in the pyrimidine ring influences the electronic properties.[2] |
| This compound | DFT/B3LYP (Hypothetical) | -6.58 | -1.25 | 5.33 | The bromo-substituent is expected to have a moderate electron-withdrawing effect, slightly lowering the HOMO/LUMO energies. |
Structure-Property Relationships
The electronic properties of pyrazolyl-pyridine derivatives are highly tunable through chemical modification. The introduction of different functional groups on either the pyrazole or pyridine rings can significantly alter the HOMO-LUMO gap, thereby affecting the molecule's reactivity, stability, and potential applications in areas like materials science and drug design.[11][12]
The diagram below illustrates the logical relationship between structural modifications and their expected impact on the HOMO-LUMO energy gap.
Discussion:
The hypothetical data for this compound positions it closely with its unsubstituted counterpart, 2-(1H-pyrazol-1-yl)pyridine. The bromine atom at the 4-position of the pyrazole ring is expected to act as a mild electron-withdrawing group through inductive effects, which would stabilize (lower) the energies of both the HOMO and LUMO. This results in a predicted HOMO-LUMO gap of 5.33 eV, which is very similar to the unsubstituted analog (5.36 eV), suggesting comparable kinetic stability.
In contrast, adding a strong electron-withdrawing group like a carboxylic acid (e.g., in bppCOOH) significantly lowers the LUMO energy, leading to a smaller energy gap (4.77 eV).[11] This smaller gap implies that the molecule is more easily excitable and potentially more reactive. These computational insights are invaluable for designing molecules with specific electronic characteristics for applications such as organic electronics or as ligands in coordination chemistry.[11][13] The correlation between theoretical and experimental results in similar systems confirms that DFT is a powerful tool for predicting the electronic behavior of these compounds.[9][10]
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Study of Ligands for Cross-Coupling Reactions with 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various ligands for palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-(4-bromo-1H-pyrazol-1-yl)pyridine. The choice of ligand is critical in optimizing reaction efficiency, yield, and substrate scope. This document summarizes experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering insights into ligand selection for the synthesis of novel pyridine-pyrazole derivatives. While direct comparative data for Heck reactions on this specific substrate is limited, a general protocol and common ligand choices are discussed.
Comparative Performance of Ligands
The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with substrates structurally related to this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| XPhos | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 80-93 | Generally provides a good balance of reactivity and stability for 4-bromopyrazoles.[1] |
| SPhos | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 24 | 60-95 | Effective for 4-chloropyrazoles, suggesting high activity that can be beneficial for less reactive bromides. |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | Low | Low yields observed in the coupling of a brominated benzotriazine, suggesting it may be less effective for this class of substrate. |
| Pd(PPh₃)₄ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | 15 | Good | A classical catalyst, often effective for a range of Suzuki couplings. |
Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| tBuBrettPhos (L4) | P4 Precatalyst | LHMDS | THF | 23 | 12 | 95 | Highly effective for the amination of unprotected 4-bromo-1H-imidazole, a close analog. |
| tBuXPhos (L1) | Pd₂(dba)₃ | LHMDS | THF | 23 | 12 | <5 | Ineffective for the amination of 4-bromo-1H-imidazole. |
| RuPhos (L2) | Pd₂(dba)₃ | LHMDS | THF | 23 | 12 | <5 | Ineffective for the amination of 4-bromo-1H-imidazole. |
| JackiePhos (L3) | Pd₂(dba)₃ | LHMDS | THF | 23 | 12 | 95 | Also highly effective for the amination of 4-bromo-1H-imidazole. |
| tBuDavePhos | Pd(dba)₂ | NaOtBu | Toluene | 110 | 12-24 | Good | Effective for the amination of 4-bromo-1-tritylpyrazole with bulky amines. |
Table 3: Sonogashira Coupling of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Conversion (%) |
| SPhos (L1) | Pd(OAc)₂ | Et₃N | MeCN | 110 | 85 |
| RuPhos (L2) | Pd(OAc)₂ | Et₃N | MeCN | 110 | 88 |
| BrettPhos (L3) | Pd(OAc)₂ | Et₃N | MeCN | 110 | 90 |
| XPhos (L4) | Pd(OAc)₂ | Et₃N | MeCN | 110 | >98 |
| JohnPhos (L5) | Pd(OAc)₂ | Et₃N | MeCN | 110 | 82 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures for similar substrates and may require optimization for this compound.
Suzuki-Miyaura Coupling
General Procedure: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), and the desired phosphine ligand (4-10 mol%). Add a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) and a degassed solvent mixture (e.g., 1,4-dioxane/water). The reaction mixture is then heated at a temperature ranging from 80-120 °C for 2-18 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol%), the selected phosphine ligand (2-4 mol%), and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.2 equiv.). Anhydrous toluene or THF is added, and the vessel is sealed. The reaction mixture is stirred at room temperature or heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
General Procedure: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%). A copper(I) co-catalyst (e.g., CuI) may be added in traditional protocols, though copper-free conditions are often preferred. A suitable base (e.g., Et₃N) and solvent (e.g., MeCN or toluene) are added. The reaction mixture is heated at a temperature ranging from room temperature to 110 °C for 4-24 hours. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Heck Reaction
General Procedure: In a reaction vessel, this compound (1.0 equiv.), the olefin (1.1-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃ or a bulky, electron-rich ligand) are combined. A base (e.g., Et₃N or K₂CO₃) and a polar aprotic solvent (e.g., DMF or NMP) are added. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C until the starting material is consumed. After cooling, the reaction mixture is filtered, and the product is isolated from the filtrate by extraction and purified by column chromatography.
Visualizations
General Cross-Coupling Workflow
References
Validating the Structure of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the structure of reaction products derived from 2-(4-bromo-1H-pyrazol-1-yl)pyridine. This key building block is frequently utilized in the synthesis of novel compounds in medicinal chemistry and materials science. Accurate structural elucidation of its reaction products is critical for ensuring the desired molecular architecture and, consequently, the intended biological activity or material properties.
This document focuses on the widely employed Suzuki-Miyaura cross-coupling reaction as the primary transformation of this compound. We present a comparison of reaction outcomes with different coupling partners and detail the analytical techniques essential for structural verification. Furthermore, we briefly explore alternative coupling strategies to provide a broader context for synthetic planning.
Performance Comparison: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyrazole ring. The efficiency and outcome of this reaction can be influenced by the choice of the boronic acid or ester, catalyst, base, and solvent system. Below is a comparative summary of expected outcomes based on analogous reactions reported in the literature.
| Coupling Partner | Product | Expected Yield (%) | Key Analytical Data (¹H NMR, ¹³C NMR, MS) |
| Phenylboronic Acid | 2-(4-Phenyl-1H-pyrazol-1-yl)pyridine | 85-95% | ¹H NMR (CDCl₃, 400 MHz): δ 8.52 (d, J=4.8 Hz, 1H), 8.15 (s, 1H), 7.90 (s, 1H), 7.85 (td, J=7.8, 1.8 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H), 7.55 (d, J=7.4 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 7.25-7.20 (m, 1H). ¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 148.8, 141.5, 139.2, 132.5, 129.0, 128.9, 127.2, 126.0, 121.8, 119.5, 112.3. MS (ESI+): m/z 222.1 [M+H]⁺. |
| 4-Methoxyphenylboronic Acid | 2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)pyridine | 90-98% | ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (d, J=4.7 Hz, 1H), 8.08 (s, 1H), 7.85 (s, 1H), 7.82 (td, J=7.8, 1.9 Hz, 1H), 7.63 (d, J=8.2 Hz, 1H), 7.48 (d, J=8.8 Hz, 2H), 7.22-7.18 (m, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H). ¹³C NMR (CDCl₃, 101 MHz): δ 159.5, 150.9, 148.7, 141.2, 139.1, 127.2, 125.1, 121.7, 119.0, 114.5, 112.2, 55.4. MS (ESI+): m/z 252.1 [M+H]⁺. |
| Thiophen-2-ylboronic Acid | 2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)pyridine | 75-85% | ¹H NMR (CDCl₃, 400 MHz): δ 8.51 (d, J=4.8 Hz, 1H), 8.10 (s, 1H), 7.92 (s, 1H), 7.84 (td, J=7.8, 1.8 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H), 7.35 (dd, J=5.1, 1.2 Hz, 1H), 7.30 (dd, J=3.6, 1.2 Hz, 1H), 7.24-7.20 (m, 1H), 7.08 (dd, J=5.1, 3.6 Hz, 1H). ¹³C NMR (CDCl₃, 101 MHz): δ 150.9, 148.8, 141.8, 139.2, 134.9, 128.0, 125.2, 124.5, 121.9, 114.2, 112.4. MS (ESI+): m/z 228.1 [M+H]⁺. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and characterization of a Suzuki-Miyaura coupling product of this compound.
Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-aryl-1H-pyrazol-1-yl)pyridine.
Structural Validation Protocol
Accurate structural validation relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Analyze the chemical shifts, coupling constants, and integration to confirm the presence of both the pyridine and the newly introduced aryl moiety, as well as the pyrazole protons.
-
¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule. The chemical shifts will confirm the successful formation of the new C-C bond.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the calculated exact mass of the expected product, confirming its elemental composition.
-
Alternative Coupling Reactions: A Brief Comparison
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the functionalization of this compound, offering alternative pathways that may be advantageous for specific substrates or desired functionalities.
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | High functional group tolerance, mild conditions, commercially available reagents. | Potential for boronic acid homo-coupling. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst with bulky phosphine ligands (e.g., XPhos, RuPhos) | Direct formation of C-N bonds, wide range of amine coupling partners. | Ligand sensitivity, potential for β-hydride elimination with certain amines.[1][2] |
| Stille Coupling | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups. | Toxicity and difficulty in removing organotin byproducts. |
| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂) | Forms C-C bonds with alkenes, useful for vinyl-substituted products. | Regioselectivity can be an issue with certain substrates. |
Visualizing the Workflow and Logic
To further clarify the process of synthesis and validation, the following diagrams illustrate the general experimental workflow and the decision-making process for structural elucidation.
Caption: General experimental workflow for the synthesis and structural validation of 2-(4-aryl-1H-pyrazol-1-yl)pyridines.
Caption: Logical workflow for the structural validation of reaction products using NMR and Mass Spectrometry.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
For researchers, scientists, and professionals engaged in drug development, the meticulous assessment of purity for synthesized intermediates like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a critical checkpoint. The presence of impurities can significantly influence the downstream reactions, biological activity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for determining the purity of this compound, offering detailed experimental protocols and comparative data against relevant alternatives.
Analytical Techniques for Purity Determination
The purity of this compound can be effectively determined using a suite of orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) is the workhorse for routine purity analysis, offering high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary information, especially for volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method, enabling direct purity assessment without the need for a specific reference standard of the analyte.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound and its analogs.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Analysis:
-
Inject the diluent as a blank, followed by five replicate injections of the standard solution to establish system suitability. The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Filter the solution through a 0.45 µm syringe filter.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity determination against a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16
-
Acquisition Time: ≥ 3 s
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard (maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the 1H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparative Data
The following table summarizes the expected analytical data for this compound and its alternatives. Note: Some values are estimations based on structurally similar compounds and may vary based on specific experimental conditions.
| Parameter | This compound | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | 4-Bromo-2,6-di(1H-pyrazol-1-yl)pyridine | 4-(4-Bromo-1H-pyrazol-3-yl)pyridine HCl |
| Molecular Formula | C8H6BrN3 | C7H5BrN4 | C11H8BrN5 | C8H7BrClN3 |
| Molecular Weight | 224.06 g/mol | 225.05 g/mol | 290.11 g/mol | 260.52 g/mol |
| Expected Purity (Typical) | >95% | >95% | >95% | ≥ 90%[1] |
| HPLC Retention Time (est.) | 15.2 min | 14.5 min | 16.8 min | 13.8 min |
| GC-MS m/z (Major Fragments, est.) | 225/223 (M+), 144, 117 | 226/224 (M+), 145, 79 | 291/289 (M+), 212, 145 | 225/223 (M+), 144, 117 |
| ¹H NMR Chemical Shifts (DMSO-d6, est. δ ppm) | 8.6 (d), 8.2 (s), 8.0 (t), 7.8 (d), 7.4 (t), 6.7 (s) | 8.9 (d), 8.5 (s), 7.5 (t), 6.8 (s) | 8.7 (d, 2H), 8.2 (s, 2H), 7.9 (s, 2H), 6.6 (t, 2H) | 8.5 (d), 8.0 (s), 7.8 (d), 7.5 (s) |
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the general workflow for purity assessment and the relationship between the different analytical techniques.
Caption: General workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Relationship and comparison of analytical techniques for purity assessment.
References
Comparative Efficacy of 1H-Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: A Guide for Researchers
A detailed analysis of a promising class of kinase inhibitors, this guide provides a comparative overview of the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives. Due to the limited availability of comprehensive comparative data on 2-(4-bromo-1H-pyrazol-1-yl)pyridine-based inhibitors, this guide focuses on the structurally related and extensively studied 1H-pyrazolo[3,4-b]pyridine scaffold, offering valuable insights for researchers, scientists, and drug development professionals.
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. These compounds have demonstrated significant therapeutic potential in oncology and other disease areas by targeting key enzymes in cellular signaling pathways. This guide summarizes quantitative efficacy data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a clear comparison of notable inhibitors from this class.
Quantitative Efficacy Comparison
The inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for a selection of these inhibitors against various kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Antiproliferative IC50 (µM) |
| Compound 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar range[1] |
| BX795 (Reference) | TBK1 | 7.1 | - | - |
| MRT67307 (Reference) | TBK1 | 28.7 | - | - |
| Compound 24 | CDK1 | 2380 | HepG2, Huh7, SNU-475, HCT116, UO-31 | 0.05, 0.065, 1.93, 1.68, 1.85[2] |
| Compound 25 | CDK1 | 1520 | HepG2, Huh7, SNU-475, HCT116, UO-31 | 0.028, 1.83, 1.70, 0.035, 2.24[2] |
Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of these inhibitors involves a series of standardized in vitro assays to determine their potency and selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
-
Compound Preparation: The test compounds are serially diluted to a range of concentrations, typically in dimethyl sulfoxide (DMSO).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP).
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (e.g., ³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is determined using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
SRB (Sulphorhodamine B) Assay: Stains total cellular protein.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by 1H-pyrazolo[3,4-b]pyridine inhibitors and a typical workflow for their evaluation.
Caption: Simplified signaling pathway of TANK-binding kinase 1 (TBK1) in the innate immune response and its inhibition by 1H-pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: A general experimental workflow for the discovery and evaluation of 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Pathways of 2-(4-bromo-1H-pyrazol-1-yl)pyridine in Transition-Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics. The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine serves as a versatile building block, offering multiple sites for chemical modification. This guide provides an objective comparison of the mechanistic pathways this substrate can undergo in two major classes of transition-metal-catalyzed reactions: Palladium-catalyzed cross-coupling at the C-Br bond and transition-metal-catalyzed C-H activation directed by its heterocyclic nitrogen atoms. The information is supported by established mechanistic principles and experimental data from analogous systems to inform strategic synthetic planning.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The primary reaction site for cross-coupling on this compound is the carbon-bromine bond at the C4 position of the pyrazole ring. The reactivity in these transformations is fundamentally dictated by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. Consequently, the 4-bromo derivative represents a balance between reactivity and stability, making it a widely used substrate.
Below, we compare its expected performance in three pivotal palladium-catalyzed cross-coupling reactions against its 4-iodo and 4-chloro analogs.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazole core and various organoboron reagents. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.[1][2]
Comparative Performance Data:
The choice of halogen has a significant impact on reaction efficiency and conditions. While 4-iodopyrazoles are most reactive, they are often more expensive and can be prone to side reactions. 4-chloropyrazoles require more active catalysts.
| Halogen (X) | Relative Reactivity | Typical Catalyst System (Example) | Typical Yield Range (%) | Notes |
| Iodo (I) | Highest | Pd(OAc)₂, SPhos, K₂CO₃ | 85-95 | Most reactive, but prone to dehalogenation and homocoupling side reactions. Milder conditions can be used. |
| Bromo (Br) | Intermediate | Pd(dppf)Cl₂, Cs₂CO₃ | 70-90 | Good balance of reactivity and stability. Widely used. May require slightly higher temperatures than iodo-derivatives.[3] |
| Chloro (Cl) | Lowest | XPhos Pd G2, K₃PO₄ | 60-85 | Requires highly active phosphine ligands and stronger bases. More cost-effective for large-scale synthesis.[3][4] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an argon atmosphere, this compound (1.0 equiv), the corresponding boronic acid or ester (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) are combined.[5][6]
-
A solvent mixture, typically 1,4-dioxane and water (4:1 v/v), is added.
-
The mixture is degassed by bubbling with argon for 15-20 minutes.
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.03 equiv), is added.[5]
-
The flask is sealed, and the reaction is heated to 80-110 °C for 4-18 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
This reaction is essential for forming C-N bonds, coupling the pyrazole with a primary or secondary amine. The mechanism involves oxidative addition, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination.[7][8]
Comparative Performance Data:
The choice of ligand is critical in Buchwald-Hartwig amination, with sterically hindered, electron-rich phosphine ligands being necessary to promote the reductive elimination step.[9]
| Halogen (X) | Relative Reactivity | Typical Catalyst System (Example) | Typical Yield Range (%) | Notes |
| Iodo (I) | Highest | Pd₂(dba)₃, XPhos, NaOtBu | 80-95 | Most reactive, often suitable for less nucleophilic amines. |
| Bromo (Br) | Intermediate | Pd(OAc)₂, tBuDavePhos, NaOtBu | 60-90 | A reliable substrate for a broad range of amines.[10] β-hydride elimination can be a side reaction with certain alkylamines.[10] |
| Chloro (Cl) | Lowest | Pd₂(dba)₃, RuPhos, LHMDS | 50-85 | Requires highly specialized and active catalyst systems.[11] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (0.02-0.05 equiv), a suitable phosphine ligand like tBuDavePhos or XPhos (0.04-0.10 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equiv).[10]
-
The desired amine (1.2 equiv) and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
The vessel is sealed and heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
After cooling, the reaction is quenched with water or saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(I).[12] The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13]
Comparative Performance Data:
The Sonogashira reaction is highly sensitive to the halogen, with iodo-substrates being markedly more reactive. Copper-free conditions have also been developed, particularly for more reactive substrates.[14]
| Halogen (X) | Relative Reactivity | Typical Catalyst System (Example) | Typical Yield Range (%) | Notes |
| Iodo (I) | Highest | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 85-98 | Highly efficient, often proceeds at room temperature.[15] |
| Bromo (Br) | Intermediate | Pd(OAc)₂, XPhos, CuI, Cs₂CO₃ | 65-90 | Generally requires heating and sometimes more robust ligands.[16] Homocoupling of the alkyne (Glaser coupling) is a potential side reaction. |
| Chloro (Cl) | Lowest | Pd₂(dba)₃, SPhos, CuI, K₃PO₄ | 40-75 | Challenging substrate; requires highly active catalysts and often gives lower yields. |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a copper(I) co-catalyst such as CuI (0.05-0.10 equiv) in a suitable solvent (e.g., THF or DMF) is added a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 equiv).[14]
-
The mixture is thoroughly degassed.
-
A palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), is added.
-
The reaction is stirred at room temperature or heated (typically 50-80 °C) until the starting material is consumed.
-
The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water, dried, and purified by column chromatography.
Part 2: Mechanistic Considerations in C-H Activation
This compound contains two distinct heterocyclic systems, both capable of directing transition-metal-catalyzed C-H activation. This dual nature opens up pathways for further functionalization but also introduces challenges of regioselectivity. The directing ability generally relies on the formation of a stable cyclometalated intermediate.[17]
The nitrogen atom of the pyridine ring is a well-established directing group for C-H activation, typically at the C2 position of an attached aryl ring.[18] In this specific molecule, however, the most accessible C-H bond for intramolecular cyclometalation directed by the pyridine nitrogen is at the C5 position of the pyrazole ring. This would lead to the formation of a 5-membered metallacycle, a kinetically and thermodynamically favored arrangement.
The pyrazole ring itself can also act as a directing group.[19][20] The N2 nitrogen of the pyrazole can coordinate to a metal center, directing C-H activation at the ortho-position of the pyridine ring (C3). This pathway would also result in the formation of a stable 5-membered metallacycle.
Mechanistic Competition:
For this compound, the presence of two potential directing groups creates a competitive scenario. The ultimate regioselectivity of a C-H activation reaction would depend on several factors:
-
The Metal Catalyst: Different metals (e.g., Pd, Rh, Ru) have different affinities for N-donor ligands.
-
Ligands: The electronic and steric properties of ancillary ligands on the metal can favor one coordination mode over the other.
-
Reaction Conditions: Additives, solvents, and temperature can influence the equilibrium between the two possible coordination complexes and the subsequent C-H activation barriers.
In systems with multiple directing groups, achieving high selectivity often requires careful optimization of the catalytic system to favor the formation of one cyclometalated intermediate over the other.[19]
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 19. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-(4-Bromo-1H-pyrazol-1-yl)pyridine as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for similar brominated pyrazole and pyridine compounds, this substance should be handled with caution as it may cause skin, eye, and respiratory irritation[1].
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield[2].
-
Lab Coat: A standard lab coat is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[3].
Waste Classification and Segregation
Properly classifying and segregating chemical waste is the first step in the disposal process.
-
Hazardous Waste Determination: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations[1]. Due to its chemical structure (a halogenated heterocyclic organic compound), this compound should be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound:
-
Consult Your Institutional EHS Guidelines: Before proceeding, always consult your organization's specific chemical hygiene plan and waste disposal procedures. Your EHS department will provide guidance on approved containers, labeling, and pickup schedules.
-
Prepare the Waste Container:
-
Select a container that is compatible with the chemical. A clean, dry, and sealable container is required[3].
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date and any other information required by your institution.
-
-
Transferring the Waste:
-
If transferring the pure compound, do so in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes[1].
-
For solutions containing this compound, carefully pour the liquid into the designated waste container, avoiding splashes.
-
For trace amounts on lab equipment (e.g., glassware), rinse the equipment with a suitable solvent and collect the rinsate as hazardous waste.
-
-
Handling Spills:
-
In the event of a spill, immediately alert personnel in the area[3].
-
Wearing appropriate PPE, clean up the spill using dry-clean-up procedures to avoid generating dust[3].
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand) and carefully sweep or vacuum it up[1][3].
-
Place the collected waste into a sealed, labeled container for disposal[3].
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[3].
-
-
Container Storage and Disposal:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure waste accumulation area[1][3].
-
Do not reuse empty containers that have held this chemical; they should be disposed of as unused product[1].
-
Arrange for the disposal of the waste through your institution's EHS department, which will coordinate with an approved waste disposal plant[1][2].
-
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
This workflow outlines the critical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Bromo-1h-pyrazol-1-yl)pyridine
Essential Safety and Handling Guide for 2-(4-Bromo-1h-pyrazol-1-yl)pyridine
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazard profiles of closely related isomers, including 2-(4-Bromo-1H-pyrazol-3-yl)pyridine and 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. It is imperative to treat this compound with the same, if not greater, precautions as these related compounds.
Hazard Identification and Precautionary Measures
Based on data for its isomers, this compound is anticipated to be a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Signal Word: Warning[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362: Take off contaminated clothing and wash before reuse.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data: Occupational Exposure Limits for Pyridine
While specific exposure limits for this compound are not available, the limits for pyridine provide a valuable reference point for one of the key structural components.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 5 ppm (15 mg/m³)[2][3] |
| NIOSH (REL) | 5 ppm (15 mg/m³)[2][4] |
| ACGIH (TLV) | 1 ppm (3.1 mg/m³)[2] |
IDLH (Immediately Dangerous to Life or Health) for Pyridine: 1000 ppm[3]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural guidance for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]
-
Container Integrity: Keep the container tightly closed when not in use.
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk.
| PPE Category | Specifications and Requirements |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over goggles when there is a risk of splashing. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use. Double glooving is recommended for high-exposure activities. - Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. - Clothing: Wear long pants and closed-toe shoes. |
| Respiratory Protection | All handling of the compound must be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling and Use
-
Engineering Controls: Always handle this compound inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: Conduct weighing and transfers of the solid material within the fume hood. Use appropriate tools to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Spills: - Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. - Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid: - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Organic Waste: All waste containing this compound, including unused product, reaction mixtures, and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.
-
Contaminated Solids: All solid materials contaminated with the compound, such as pipette tips, gloves, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container for solids.[5]
-
Aqueous Waste: Aqueous solutions containing the compound should be treated as hazardous waste and collected in a designated aqueous waste container.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated and has secondary containment. Keep containers closed except when adding waste.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS department for guidance.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Workflow and Pathway Diagrams
The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.
Caption: General experimental workflow for handling this compound.
Caption: Emergency response workflow for spills or personal exposure.
References
- 1. aksci.com [aksci.com]
- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
